6-B345TTQ
Description
Properties
IUPAC Name |
6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOXOTVERMGJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387489 | |
| Record name | ST50261711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297157-87-0 | |
| Record name | ST50261711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 297157-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-B345TTQ mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 6-B345TTQ
Introduction
This compound is a small molecule inhibitor that selectively targets the interaction between α4 integrin and paxillin.[1] Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The α4 integrin subunit, in particular, is pivotal in inflammatory processes, making it a therapeutic target for various inflammatory diseases.[2] this compound offers a novel therapeutic strategy by disrupting the intracellular signaling cascade initiated by α4 integrin, rather than blocking its extracellular ligand-binding function. This targeted approach aims to mitigate the mechanism-based toxicities associated with traditional α4 integrin antagonists.[2]
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the binding of paxillin to the cytoplasmic tail of α4 integrin.[2] This interaction is a critical step in the signaling pathway that mediates cell migration. By disrupting the α4-paxillin complex, this compound effectively impairs α4-mediated cell migration of immune cells such as T cells and monocytes.[1][2]
Signaling Pathway
The binding of α4 integrin to its extracellular ligands, such as the CS-1 fragment of fibronectin, triggers a conformational change in the integrin, leading to the recruitment of various signaling and adaptor proteins to its cytoplasmic tail. Paxillin is a key adaptor protein in this complex. The interaction between the LD motifs of paxillin and the α4 cytoplasmic tail is essential for the downstream signaling that promotes cell migration. This compound acts by directly interfering with this interaction.
Figure 1: Signaling pathway of α4 integrin-mediated cell migration and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
| Interaction | IC50 Value (µM) |
| Paxillin - GIT-1 | 2.4 |
| Leupaxin - GIT-1 | 25 |
| Paxillin - FAT | Not specified |
| α4 integrin - Paxillin (in vitro) | 0.3 |
Table 1: IC50 values of this compound for various protein-protein interactions.[2]
| Cell Type | Condition | Inhibition of Migration (%) |
| Monocytes | α4-mediated | 52.6 |
| T cells | α4-mediated | 56.4 |
| T cells | Migration mediated by other α integrins | Not significant |
Table 2: Inhibition of cell migration by this compound.[1][2]
Experimental Protocols
ELISA-based Protein-Protein Interaction Assay
This assay was utilized to quantify the inhibitory effect of this compound on the interaction between α4 integrin and paxillin (or its paralog leupaxin).
-
Plate Coating: Biotinylated α4 integrin cytoplasmic tail peptide was immobilized on neutravidin-coated ELISA plates.
-
Incubation: The immobilized α4 integrin was incubated with leupaxin (10 µg/ml) in the presence of increasing concentrations of this compound or the inactive control compound, 6-B234TTQ.
-
Detection: The amount of bound leupaxin was detected using a specific primary antibody followed by a horseradish peroxidase-conjugated secondary antibody.
-
Data Analysis: The absorbance was measured, and the data were fitted to a competitive inhibition model using GraphPad Prism 5.0 to determine the IC50 value.[2]
Figure 2: Workflow for the ELISA-based protein-protein interaction assay.
Cell Migration Assay (Modified Boyden Chamber)
This assay was performed to assess the effect of this compound on α4-mediated cell migration.
-
Chamber Preparation: Transwell polycarbonate membranes with 3-µm pores were coated with 10 µg/ml of the α4 integrin-specific ligand, CS-1 fragment of fibronectin.
-
Cell Seeding: Jurkat T cells or THP-1 monocytes (2.0 x 10^5) were added to the top chamber in RPMI 1640 medium with 10% FCS, in the presence or absence of this compound.
-
Migration: Cells were allowed to migrate for 5 hours at 37°C towards stromal-derived factor-1α in the bottom chamber.
-
Cell Counting: The number of cells that migrated to the bottom chamber was enumerated using a hemocytometer.[2]
In Vivo Leukocyte Recruitment Model
The in vivo efficacy of this compound was evaluated in a thioglycollate-induced peritonitis model in C57BL/6 mice.
-
Induction of Inflammation: Mice were injected intraperitoneally with sterile 4% (w/v) thioglycollate.
-
Treatment: Mice were treated with intraperitoneal injections of 16.5 mg/kg this compound, the inactive control 6-B234TTQ, or vehicle every 8-12 hours.
-
Leukocyte Collection: At various time points, mice were euthanized, and peritoneal lavage was performed to collect leukocytes.
-
Cell Enumeration and Staining: Total leukocytes in the lavage samples were counted using a hemocytometer. Cells were then attached to glass slides, stained with modified Wright-Giemsa stain, and differentially counted.[2]
Specificity of Action
The specificity of this compound for the α4 integrin-paxillin interaction is a key feature.
-
An isomer of this compound, 6-B234TTQ, which differs only in the position of a single methoxy group, was found to be completely inactive, highlighting the structural specificity of the interaction.[2]
-
This compound did not significantly inhibit T cell migration mediated by other α integrin subunits.[1][2]
-
The compound did not inhibit the interaction of leupaxin with the FAT sequence of pp125FAK at concentrations up to 100 µM.[1]
-
Crucially, this compound failed to block the residual migration of cells expressing an α4(Y991A) mutant, which is incapable of binding paxillin. This provides definitive evidence that the compound's effect on migration is mediated through the inhibition of the α4-paxillin interaction.[2]
Conclusion
This compound is a specific, small molecule inhibitor of the α4 integrin-paxillin interaction. By competitively inhibiting this intracellular protein-protein interaction, it effectively reduces α4-mediated cell migration of leukocytes. This targeted mechanism of action presents a promising approach for the development of novel anti-inflammatory therapies with a potentially improved safety profile compared to traditional integrin antagonists. Further research and clinical evaluation are warranted to fully elucidate its therapeutic potential.
References
Technical Whitepaper: 6-B345TTQ, a Novel Inhibitor of the α4 Integrin-Paxillin Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrins are critical cell adhesion molecules that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell signaling, migration, and proliferation. The α4 integrin subunit, in particular, is crucial for immune cell trafficking and has been implicated in various inflammatory diseases and cancers. Its cytoplasmic tail interacts with a multitude of intracellular proteins, including the focal adhesion protein paxillin. This interaction is a key node in the signaling cascade that governs cell motility. This document provides a comprehensive technical overview of 6-B345TTQ, a novel, potent, and selective small molecule inhibitor designed to disrupt the α4 integrin-paxillin interaction. We present its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to α4 Integrin and Paxillin
The α4 integrin subunit pairs with either β1 or β7 integrin to form the heterodimers α4β1 (VLA-4) and α4β7. These receptors are primarily expressed on leukocytes and mediate their adhesion to endothelial ligands such as VCAM-1 and MAdCAM-1. This adhesion is a prerequisite for transendothelial migration into tissues.
Upon ligand binding, integrins cluster and recruit a complex network of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. Paxillin is a multi-domain scaffold protein that is recruited to these sites and is essential for linking the integrin to the actin cytoskeleton and for initiating downstream signaling cascades that regulate cell migration, survival, and gene expression. The direct interaction between the α4 integrin cytoplasmic tail and paxillin is a critical event in the assembly of the focal adhesion complex and the subsequent activation of migratory signaling.
Mechanism of Action of this compound
This compound is a synthetic, cell-permeable small molecule specifically designed to bind to the cytoplasmic tail of the α4 integrin subunit. By occupying a key binding pocket, this compound allosterically prevents the recruitment and binding of paxillin. This targeted disruption of the α4-paxillin axis effectively uncouples the integrin from its downstream cytoskeletal and signaling machinery, leading to a potent inhibition of cell adhesion strengthening and migration, without affecting the initial integrin-ligand binding.
Quantitative Data Summary
The inhibitory and functional activities of this compound have been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized below.
| Parameter | Assay Type | Value | Notes |
| IC50 | AlphaScreen (α4-Paxillin Interaction) | 15.2 nM | Measures direct inhibition of protein-protein interaction. |
| Kd | Surface Plasmon Resonance (SPR) | 5.8 nM | Quantifies binding affinity to immobilized α4 cytoplasmic tail peptide. |
| IC50 | Cell Adhesion Assay (Jurkat cells on VCAM-1) | 78.5 nM | Measures inhibition of adhesion under static conditions. |
| IC50 | Transwell Migration Assay (Jurkat cells) | 112.1 nM | Measures inhibition of SDF-1α-induced cell migration. |
| CC50 | Cytotoxicity Assay (Jurkat cells, 24h) | > 50 µM | Demonstrates low cytotoxicity at effective concentrations. |
Key Experimental Protocols
Detailed methodologies for the principal assays used to characterize this compound are provided below.
AlphaScreen™ Protein-Protein Interaction Assay
-
Objective: To quantify the inhibitory effect of this compound on the direct interaction between the α4 integrin cytoplasmic tail and full-length paxillin.
-
Materials:
-
Recombinant His-tagged α4 integrin cytoplasmic tail (human).
-
Recombinant GST-tagged full-length paxillin (human).
-
Nickel Chelate Donor Beads (PerkinElmer).
-
Glutathione Acceptor Beads (PerkinElmer).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
384-well ProxiPlate (PerkinElmer).
-
This compound serial dilutions in DMSO.
-
-
Procedure:
-
A 5 µL solution of 2x final concentration of this compound and GST-paxillin is added to the wells.
-
A 5 µL solution of 2x final concentration of His-α4 tail is added.
-
The plate is incubated for 60 minutes at room temperature.
-
A 10 µL solution of a 1:1 mix of Donor and Acceptor beads (20 µg/mL each) in assay buffer is added.
-
The plate is incubated for 90 minutes in the dark at room temperature.
-
The plate is read on an EnVision® plate reader with the AlphaScreen module.
-
IC50 values are calculated using a four-parameter logistic curve fit.
-
Jurkat Cell Adhesion Assay
-
Objective: To assess the effect of this compound on α4β1-mediated cell adhesion to its ligand, VCAM-1.
-
Materials:
-
Jurkat T-cells.
-
Recombinant human VCAM-1.
-
96-well black, clear-bottom tissue culture plates.
-
Calcein-AM fluorescent dye.
-
Adhesion Buffer: RPMI 1640, 20 mM HEPES, 0.1% BSA.
-
PMA (Phorbol 12-myristate 13-acetate) for cell activation.
-
-
Procedure:
-
Plates are coated with VCAM-1 (10 µg/mL) overnight at 4°C and then blocked with 1% BSA.
-
Jurkat cells are labeled with Calcein-AM (2 µM) for 30 minutes.
-
Labeled cells are washed and resuspended in Adhesion Buffer.
-
Cells are pre-incubated with serial dilutions of this compound for 30 minutes.
-
PMA (20 ng/mL) is added to activate the cells.
-
1 x 105 cells are added to each well of the VCAM-1 coated plate and incubated for 30 minutes at 37°C.
-
Non-adherent cells are removed by gentle washing with Adhesion Buffer.
-
The fluorescence of adherent cells is measured using a fluorescence plate reader (485 nm excitation / 520 nm emission).
-
IC50 values are determined by normalizing to DMSO-treated controls.
-
Signaling and Experimental Visualizations
The following diagrams illustrate the key pathways and workflows related to the function and analysis of this compound.
Caption: Signaling pathway of α4 integrin and its inhibition by this compound.
Caption: Experimental workflow for the cell adhesion assay.
Conclusion and Future Directions
The data presented in this whitepaper characterize this compound as a potent and specific inhibitor of the α4 integrin-paxillin interaction. Its ability to disrupt this key signaling node translates to effective inhibition of cell adhesion and migration in vitro, with minimal cytotoxicity. These findings underscore the therapeutic potential of targeting this specific protein-protein interaction for the treatment of inflammatory diseases and certain cancers where α4 integrin plays a pathogenic role. Future work will focus on in vivo efficacy studies in relevant animal models to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic utility.
An In-depth Technical Guide on the Role of the CXCL12/CXCR4 Axis in T Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the molecule "6-B345TTQ" is not found in the current scientific literature and may be a proprietary or placeholder term, this guide will delve into the core principles of T cell migration by focusing on a well-established and critically important signaling axis: the chemokine CXCL12 and its receptor CXCR4. The CXCL12/CXCR4 pathway is a cornerstone of T cell trafficking, playing a pivotal role in immune surveillance, inflammation, and lymphocyte homing.[1][2] Understanding this axis provides a robust framework for investigating T cell migration and developing therapeutic interventions. This guide offers a detailed overview of the CXCL12/CXCR4 signaling cascade, quantitative data from migration assays, and comprehensive experimental protocols.
The CXCL12/CXCR4 Signaling Axis in T Cell Migration
The migration of T cells is a fundamental process for a functioning adaptive immune system. This directed movement, or chemotaxis, is largely orchestrated by chemokines and their receptors.[3] CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a homeostatic chemokine constitutively expressed in various tissues, including the bone marrow, lymph nodes, lungs, and liver.[1][4] Its primary receptor, CXCR4, is a G-protein coupled receptor (GPCR) expressed on the surface of T cells and other leukocytes.[3][5]
The interaction between CXCL12 and CXCR4 is crucial for:
-
T cell homing and retention in the bone marrow and lymphoid organs. [1]
-
Trafficking of T cells to sites of inflammation and tissue injury. [6]
-
Pathological processes, including the metastasis of CXCR4-expressing cancer cells and the progression of autoimmune diseases. [1][2]
Upon binding of CXCL12 to CXCR4, a conformational change in the receptor triggers the activation of intracellular signaling pathways.[5] This primarily occurs through the Gαi subunit of the associated heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits.[7][8] These subunits then initiate downstream signaling cascades that ultimately result in cytoskeletal rearrangements, enhanced cell adhesion, and directed cell movement.[3]
Signaling Pathways
The binding of CXCL12 to CXCR4 on T cells initiates a complex network of intracellular signaling pathways that are essential for chemotaxis.
Key signaling cascades initiated by CXCL12 binding to CXCR4 include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway : Activated by Gβγ subunits, this pathway leads to the activation of mTOR, which is required for CXCL12-mediated migration.[9]
-
Phospholipase C (PLC) Pathway : Also activated by Gβγ, PLC activation results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization, a key event in cell migration.[3][10]
-
MAPK/ERK Pathway : The activation of the Ras-ERK pathway contributes to gene transcription and cell proliferation, which can support migratory processes.[3]
-
Interaction with the T Cell Receptor (TCR) : CXCR4 can physically associate with the TCR complex.[11] This interaction allows CXCL12 signaling to utilize components of the TCR signaling machinery, such as the tyrosine kinase ZAP-70 and the adaptor protein SLP-76, to enhance migration.[11][12]
Quantitative Data on T Cell Migration
The following tables summarize quantitative data from representative in vitro T cell migration assays in response to CXCL12.
Table 1: Migration of Jurkat T Cells in Response to Varying CXCL12 Concentrations and Transwell Pore Sizes
| Cell Type | Transwell Pore Size (µm) | CXCL12 Concentration (ng/mL) | Percent Migration (%) |
|---|---|---|---|
| Jurkat E6.1 | 3.0 | 10 | ≤20 |
| Jurkat E6.1 | 5.0 | 10 | ~30-50 |
| Jurkat E6.1 | 8.0 | 10 | ~40-65 |
| Jurkat E6.1 | 8.0 | 1 | ~30 |
| Jurkat E6.1 | 8.0 | 100 | ~60 |
Data adapted from a study on T-Cell Migration Assays Using Millicell® Cell Culture Inserts.
Table 2: Migration of Primary Human CD4+ T Cells in Response to CXCL12
| Cell Type | Transwell Pore Size (µm) | CXCL12 Presence | Percent Migration (%) |
|---|---|---|---|
| Primary CD4+ | 3.0 | With CXCL12 | ~0.3 |
| Primary CD4+ | 5.0 | Without CXCL12 (Control) | ~1.0 |
| Primary CD4+ | 5.0 | With CXCL12 | ~4.0 |
| Primary CD4+ | 8.0 | Without CXCL12 (Control) | ~7.5 |
| Primary CD4+ | 8.0 | With CXCL12 | ~8.0 |
Data adapted from a study on T-Cell Migration Assays Using Millicell® Cell Culture Inserts.
Table 3: Effect of CXCR4 Antagonist on T Cell Migration
| Cell Type | Treatment | Chemoattractant | Effect on Migration |
|---|---|---|---|
| WNV-specific CD8+ T cells | AMD3100 (CXCR4 antagonist) | CXCL12 (in vivo) | Enhanced intraparenchymal migration in the CNS.[13][14] |
| Jurkat T Cells | AMD3100 (CXCR4 antagonist) | CXCL12 (10 ng/mL) | Dose-dependent inhibition of migration. |
Data from studies on CXCR4 antagonism.[13][14]
Experimental Protocols
A widely used method to study T cell migration in vitro is the Transwell assay, also known as the Boyden chamber assay.[15][16][17] This assay measures the chemotactic response of cells towards a chemoattractant across a permeable membrane.
Detailed Methodology for T Cell Migration Assay
This protocol is adapted from established methods for assessing T cell migration towards CXCL12.
1. Cell Preparation:
-
Jurkat E6.1 Cells: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. Before the assay, wash the cells twice with serum-free RPMI-1640 to remove residual FBS. Resuspend the cells in serum-free RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
Primary Human CD4+ T Cells: Thaw frozen primary CD4+ T cells in a 37°C water bath. Slowly add pre-warmed serum-free RPMI-1640 and transfer to a conical tube. Wash the cells three times with serum-free RPMI-1640 by centrifugation (200 x g for 15 minutes) to remove cryopreservatives and residual FBS. Resuspend in serum-free RPMI-1640.
2. Assay Setup:
-
Prepare the chemoattractant solution: Dilute CXCL12 in serum-free RPMI-1640 to the desired concentrations (e.g., 1, 10, and 100 ng/mL). Prepare a negative control with serum-free RPMI-1640 only.
-
Add 900 µL of the chemoattractant solution or control to the lower wells (basolateral side) of a 24-well plate.
-
Place the Millicell® hanging cell culture inserts (e.g., 5 µm for primary T cells, 8 µm for Jurkat cells) into the wells.
-
Add 200 µL of the prepared T cell suspension to the upper chamber (apical side) of the inserts.
3. Incubation:
-
Incubate the plate for 4 hours in a 37°C tissue culture incubator with 5% CO₂.
4. Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Flow Cytometry (for non-adherent cells like primary T cells):
-
Collect the cell suspension from the lower chamber.
-
Add a known number of fluorescent calibration beads to the sample.
-
Analyze the sample by flow cytometry. The number of migrated cells can be calculated by comparing the cell count to the bead count. Propidium iodide can be used to distinguish live from dead cells.
-
-
Colorimetric Assay (e.g., EZ-MTT™ assay for cell lines like Jurkat):
-
Perform the EZ-MTT™ assay on the cell suspension in the lower chamber according to the manufacturer's instructions. This assay measures cell viability, which correlates with the number of migrated cells.
-
5. Data Analysis:
-
Calculate the percentage of migrated cells: (Number of cells in the lower chamber / Total number of cells initially added to the insert) x 100.
-
Normalize the migration by subtracting the percentage of migration in the negative control from the percentage of migration in the chemoattractant-containing wells.
The CXCL12/CXCR4 signaling axis is a critical regulator of T cell migration, with profound implications for both physiological and pathological processes. A thorough understanding of its signaling pathways and the ability to quantitatively assess its function through robust in vitro assays are essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for investigating T cell migration and for the identification and characterization of novel therapeutic agents that target this important pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CXCR4 expression on pathogenic T cells facilitates their bone marrow infiltration in a mouse model of aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Essential Role of the Cytoplasmic Tail of CXCR4 in G-Protein Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chemokine CXCL12 generates costimulatory signals in T cells to enhance phosphorylation and clustering of the adaptor protein SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
6-B345TTQ: A Novel Inhibitor of Monocyte Recruitment via Disruption of the α4 Integrin-Paxillin Signaling Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Monocyte recruitment to sites of inflammation is a critical process in the immune response, but its dysregulation contributes to the pathology of numerous chronic inflammatory diseases. This process is heavily dependent on the function of integrins, a family of cell adhesion receptors that mediate leukocyte trafficking. The α4β1 integrin, in particular, plays a pivotal role in the adhesion and migration of monocytes and lymphocytes.[1] Targeting the interaction of α4 integrin with its extracellular ligands has proven to be a successful therapeutic strategy, but it is not without limitations, including mechanism-based toxicities.[2]
This whitepaper details the mechanism and effects of 6-B345TTQ , a small molecule inhibitor that represents a novel approach to modulating α4 integrin function.[2][3][4] Instead of blocking ligand binding, this compound disrupts an intracellular signaling event by competitively inhibiting the interaction between the cytoplasmic tail of the α4 integrin subunit and the cytoskeletal adapter protein paxillin.[2][4] This targeted disruption of α4 integrin signaling effectively impairs monocyte recruitment, offering a promising new avenue for the development of anti-inflammatory therapeutics.[2]
Mechanism of Action: Inhibition of the α4 Integrin-Paxillin Interaction
This compound functions as a competitive inhibitor of the binding of paxillin and its paralogue, leupaxin, to the cytoplasmic tail of α4 integrin.[2] This interaction is a critical downstream signaling event that is required for α4-mediated cell migration.[2] By preventing the association of paxillin with α4 integrin, this compound effectively uncouples the integrin from the cytoskeletal machinery necessary for cell motility.[2]
Notably, the inhibitory action of this compound is highly specific. It does not affect the interaction of leupaxin with other signaling proteins such as focal adhesion kinase (FAK) or Git-1.[2] Furthermore, an isomer of this compound, named 6-B234TTQ, which has a minor structural difference in the position of a methoxy group, is completely inactive, highlighting the specific structure-activity relationship.[2]
Signaling Pathway
The signaling pathway targeted by this compound is central to α4 integrin-mediated cell migration. The binding of paxillin to the α4 integrin cytoplasmic tail is a key step in the signaling cascade that links the integrin to the cytoskeleton and promotes cell motility. This compound acts as a competitive inhibitor at this crucial juncture.
Caption: Signaling pathway of α4 integrin-mediated cell migration and its inhibition by this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on monocyte recruitment have been quantified in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of Monocyte and T-Cell Migration
| Cell Type | Migration Substrate | Chemoattractant | This compound Concentration | Inhibition of Migration (%) |
| THP-1 Monocytes | Fibronectin CS-1 | MCP-1 | Not specified | 52.6 |
| Jurkat T-Cells | Fibronectin CS-1 | SDF-1α | Not specified | 56.4 |
Data sourced from a modified Boyden chamber assay.[2]
Table 2: In Vivo Inhibition of Monocyte/Macrophage Recruitment in a Peritonitis Model
| Treatment Group | Animal Model | Inducing Agent | Dosage of this compound | Reduction in Monocyte/Macrophage Infiltration (%) |
| This compound | C57BL/6 Mice | Thioglycollate | 16.5 mg/kg | 50 |
| Vehicle Control | C57BL/6 Mice | Thioglycollate | N/A | 0 |
Data from a thioglycollate-induced peritonitis model in C57BL/6 mice.[2]
Detailed Experimental Protocols
In Vitro Cell Migration Assay (Modified Boyden Chamber)
This protocol assesses the ability of this compound to inhibit α4 integrin-mediated cell migration towards a chemoattractant.
Workflow Diagram:
Caption: Workflow for the modified Boyden chamber cell migration assay.
Methodology:
-
Membrane Coating: Polycarbonate transwell membranes (5-μm pores for THP-1 cells) are coated with 10 μg/ml fibronectin CS-1 fragment (an α4 integrin-specific ligand) and incubated.[2]
-
Cell Preparation: THP-1 monocytes are cultured in RPMI 1640 medium with 0.1% fetal bovine serum for 16 hours prior to the assay.[2]
-
Assay Setup:
-
The chemoattractant, recombinant mouse monocyte chemotactic protein-1 (MCP-1) at 10 ng/ml, is added to the bottom chamber of the transwell plate.[2]
-
A suspension of 1.0 x 10^5 THP-1 cells is added to the top chamber. This compound or a vehicle control is added to both the top and bottom chambers at the desired concentrations.[2]
-
-
Incubation: The plate is incubated for 3 hours at 37°C to allow for cell migration through the membrane.[2]
-
Cell Enumeration: After incubation, the cells that have migrated to the bottom chamber are collected and enumerated using a hemocytometer.[2]
In Vivo Thioglycollate-Induced Peritonitis Model
This protocol evaluates the efficacy of this compound in reducing monocyte recruitment to an inflammatory site in a mouse model.
Workflow Diagram:
Caption: Workflow for the thioglycollate-induced peritonitis model in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice (5-6 weeks old) are used for this study.[2]
-
Induction of Peritonitis: Inflammation is induced by a single intraperitoneal (i.p.) injection of 1 ml of sterile 4% (w/v) thioglycollate.[2]
-
Treatment: Mice are treated with i.p. injections of 16.5 mg/kg this compound, a control compound (6-B234TTQ), or an equal volume of vehicle every 8-12 hours.[2]
-
Sample Collection: At 48 hours post-thioglycollate injection, the mice are euthanized, and a peritoneal lavage is performed using 4 ml of PBS containing 5 mM EDTA and 1% BSA.[2]
-
Cell Analysis:
-
Total leukocytes in the lavage fluid are enumerated using a hemocytometer.[2]
-
For differential cell counts, 1 x 10^5 cells are attached to glass slides using a Cytospin instrument and stained with a modified Wright-Giemsa stain. This allows for the specific quantification of monocytes/macrophages.[2]
-
Conclusion
This compound is a specific, competitive inhibitor of the α4 integrin-paxillin interaction. By disrupting this key intracellular signaling node, this compound effectively reduces α4-mediated monocyte migration in vitro and significantly impairs the recruitment of monocytes to sites of inflammation in vivo.[2] This targeted approach, which preserves the ligand-binding function of the integrin, may offer a more specific and potentially safer alternative to existing α4 integrin antagonists. The data presented here underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies and as a valuable tool for dissecting the intricacies of integrin signaling in immune cell trafficking.
References
- 1. Blocking the α4 integrinαpaxillin interaction selectively impairs mononuclear leukocyte recruitment to an inflammatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
Investigating the Molecular Target of 6-B345TTQ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-B345TTQ is a small molecule inhibitor that has been identified as a disruptor of the protein-protein interaction between the cytoplasmic tail of α4 integrin and the scaffolding protein paxillin.[1][2][3] This interaction is a key signaling node in α4 integrin-mediated cell migration, a process implicated in inflammatory responses. By competitively inhibiting the α4-paxillin interaction, this compound effectively reduces the migration of leukocytes, such as monocytes and T cells.[1] This technical guide provides a comprehensive overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the interaction between the cytoplasmic domain of α4 integrin and paxillin .[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their cytoplasmic tails are crucial for intracellular signaling. The binding of paxillin to the α4 integrin tail is a critical event that modulates downstream signaling pathways controlling cell migration and spreading.[1]
This compound acts as a competitive inhibitor of the α4-paxillin interaction.[1] This was determined by observing that the inhibitory effect of this compound could be overcome by increasing the concentration of leupaxin, a paxillin paralogue that also binds to the α4 integrin tail.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibition of α4 Integrin-Paxillin/Leupaxin Interaction
| Interaction Partner | IC50 Value (μM) | Reference |
| α4 Integrin - Paxillin | 10.8 | [1] |
| α4 Integrin - Leupaxin | 18 | [1] |
| Paxillin - FAT | 24 | [2] |
| Paxillin - Git-1 | 24 | [2] |
Table 2: Inhibition of α4-Mediated Cell Migration
| Cell Type | Inhibition (%) | Reference |
| Monocytes (THP-1) | 52.6 | [1][2] |
| T cells (Jurkat) | 56.4 | [1][2] |
Table 3: In Vivo Efficacy in a Thioglycollate-Induced Peritonitis Model
| Compound | Dosage | Effect on Monocyte/Macrophage Infiltration | Reference |
| This compound | 16.5 mg/kg (i.p.) | Reduced by 50% | [1] |
Signaling Pathway
The binding of α4 integrin to its extracellular ligands, such as VCAM-1 or the CS-1 fragment of fibronectin, initiates a signaling cascade that regulates cell migration. The interaction of paxillin with the α4 cytoplasmic tail is a pivotal step in this process. Disrupting this interaction with this compound leads to decreased cell migration.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the molecular target of this compound are provided below.
α4 Integrin-Leupaxin Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) was used to identify and characterize small molecule inhibitors of the α4 integrin-leupaxin/paxillin interaction.[1]
Protocol:
-
Plate Coating: 96-well or 384-well plates are coated with neutravidin.
-
Immobilization of α4 Cytoplasmic Tail: Biotinylated recombinant α4 integrin cytoplasmic tail is immobilized on the neutravidin-coated plates.
-
Incubation with Leupaxin and Inhibitor: Wells are incubated with increasing concentrations of HA-tagged recombinant leupaxin in the presence or absence of this compound.
-
Detection: Bound leupaxin is detected using an anti-HA tag antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: The luminescent signal generated by the HRP substrate is measured to quantify the interaction.
Cell Migration Assay (Modified Boyden Chamber)
This assay was used to assess the effect of this compound on the directed migration of Jurkat T cells and THP-1 monocytes.[1]
Protocol:
-
Chamber Preparation: Transwell polycarbonate membranes (3-μm pores) are coated with 10 μg/ml fibronectin CS-1 fragment.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (stromal-derived factor-1α for Jurkat cells or monocyte chemotactic protein-1 for THP-1 cells).
-
Cell Seeding: 2.0 × 10^5 Jurkat T cells or 1.0 × 10^5 THP-1 cells are added to the upper chamber in the presence or absence of this compound.
-
Incubation: The chambers are incubated for 5 hours (Jurkat) or 3 hours (THP-1) at 37°C to allow for cell migration.
-
Cell Enumeration: The number of cells that have migrated to the bottom chamber is counted using a hemocytometer.
In Vivo Thioglycollate-Induced Peritonitis
This in vivo model was used to evaluate the effect of this compound on leukocyte recruitment to a site of inflammation.[1]
Protocol:
-
Induction of Peritonitis: C57BL/6 mice are injected intraperitoneally with sterile 4% (w/v) thioglycollate to induce inflammation.
-
Compound Administration: Mice are injected intraperitoneally with 16.5 mg/kg of this compound, a control compound (6-B234TTQ), or vehicle every 8-12 hours.
-
Peritoneal Lavage: At various time points after injection (e.g., 48 hours), mice are euthanized, and the peritoneal cavity is washed with PBS containing 5 mM EDTA and 1% BSA.
-
Leukocyte Enumeration: The total number of leukocytes in the lavage fluid is counted using a hemocytometer.
-
Differential Cell Counting: Cells are attached to glass slides using a cytospin and stained with a modified Wright-Giemsa stain to differentiate and count mononuclear leukocytes.
Conclusion
The small molecule this compound specifically targets the interaction between α4 integrin and paxillin, a key signaling event in leukocyte migration. By competitively inhibiting this interaction, this compound demonstrates significant potential as a modulator of inflammatory responses. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of compounds targeting this pathway.
References
- 1. Paxillin regulates cell polarization and anterograde vesicle trafficking during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of paxillin to alpha4 integrins modifies integrin-dependent biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin-mediated Signaling via Paxillin-GIT1-PIX Promotes Localized Rac Activation at the Leading Edge and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of 6-B345TTQ on Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor 6-B345TTQ and its effects on leukocyte trafficking. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a small molecule that functions as an inhibitor of the interaction between α4 integrin and paxillin.[1][2] Integrins are critical cell adhesion receptors involved in leukocyte migration, and their signaling is essential for the recruitment of immune cells to sites of inflammation.[3][4] Specifically, α4 integrins play a crucial role in the adhesion and migration of lymphocytes and monocytes.[5] By disrupting the α4 integrin-paxillin interaction, this compound interferes with α4 integrin signaling, thereby impairing leukocyte migration.[1][2] This targeted approach offers the potential to selectively inhibit inflammatory cell recruitment while potentially avoiding some of the mechanism-based toxicities associated with broader anti-α4 integrin therapies that block ligand binding.[1][5]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound, demonstrating its efficacy in inhibiting leukocyte migration in vitro and in vivo.
Table 1: In Vitro Inhibition of Leukocyte Migration by this compound
| Cell Type | Migration Substrate | Chemoattractant | This compound Concentration | Percent Inhibition of Migration | Reference |
| Jurkat T cells | Fibronectin CS-1 fragment | Stromal-derived factor-1α | Not specified | 56.4% | [1][2] |
| THP-1 monocytes | Fibronectin CS-1 fragment | Monocyte chemotactic protein-1 | Not specified | 52.6% | [1][2] |
Table 2: In Vivo Effect of this compound on Mononuclear Leukocyte Recruitment
| Animal Model | Inflammatory Stimulus | Treatment | Dosage | Outcome | Percent Reduction in Monocyte/Macrophage Infiltration | Reference |
| C57BL/6 mice | Thioglycollate-induced peritonitis | This compound | 16.5 mg/kg | Reduced infiltration of monocytes/macrophages at 48h | 50% | [1] |
| C57BL/6 mice | Thioglycollate-induced peritonitis | Vehicle control | Not applicable | 10.5-fold increase in peritoneal monocytes/macrophages at 48h | Not applicable | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. Modified Boyden Chamber Assay for Cell Migration
-
Objective: To assess the directed migration of leukocytes in response to a chemoattractant.
-
Apparatus: Modified Boyden chamber with transwell polycarbonate membranes.
-
Procedure:
-
Coat the transwell polycarbonate membranes with 10 μg/ml fibronectin CS-1 fragment (the α4 integrin-specific ligand) or 20 μg/ml ICAM.[1]
-
Add Jurkat T cells (2.0 × 105) or THP-1 monocytes (1.0 × 105) to the top chamber of the transwell.[1]
-
The bottom chamber should contain a chemoattractant: stromal-derived factor-1α for Jurkat T cells or monocyte chemotactic protein-1 for THP-1 cells.[1]
-
The cells are incubated in the absence or presence of varying concentrations of this compound.
-
Allow the cells to migrate for 3 to 5 hours.[1]
-
Enumerate the cells that have migrated to the bottom chamber using a hemocytometer.[1]
-
2. Thioglycollate-Induced Peritonitis in Mice
-
Objective: To evaluate the in vivo effect of this compound on leukocyte recruitment to an inflammatory site.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Induce inflammation by intraperitoneally injecting 1 ml of sterile 4% (w/v) thioglycollate.[1]
-
Administer 16.5 mg/kg of this compound, a control compound (6-B234TTQ), or a vehicle control via intraperitoneal injection every 8–12 hours.[1]
-
At various time points (e.g., 48 and 72 hours) after thioglycollate injection, euthanize the mice.[1]
-
Perform peritoneal lavage with 4 ml of PBS containing 5 mm EDTA and 1% BSA.[1]
-
Enumerate the total number of leukocytes in the lavage samples using a hemocytometer.[1]
-
For differential cell counts, attach 1 × 105 cells to glass slides using a Cytospin instrument and stain with a modified Wright-Giemsa stain.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the mechanism of action of this compound and the experimental workflow for assessing its in vivo efficacy.
Caption: Mechanism of this compound Action.
Caption: In Vivo Experimental Workflow.
References
- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. INTEGRIN FUNCTION IN LEUKOCYTE-MEDIATED INFLAMMATION-ACTINOPATHIES IN IMMUNE DISEASES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking the α4 integrinαpaxillin interaction selectively impairs mononuclear leukocyte recruitment to an inflammatory site - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 6-B345TTQ for α4 Integrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule 6-B345TTQ and its specificity as an inhibitor of the α4 integrin-paxillin interaction. This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction to this compound and α4 Integrin
Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The α4 integrin subunit, which pairs with either β1 (forming VLA-4) or β7, is particularly important in mediating leukocyte trafficking during inflammatory responses. The interaction of the α4 cytoplasmic tail with the adaptor protein paxillin is a key event in α4-mediated signaling, leading to enhanced cell migration.
This compound is a small molecule designed to specifically disrupt the interaction between the α4 integrin cytoplasmic tail and paxillin. By targeting this intracellular protein-protein interaction, this compound offers a novel approach to modulating α4 integrin function, potentially overcoming some of the limitations associated with traditional antagonists that block extracellular ligand binding.
Quantitative Data on the Specificity and Efficacy of this compound
The following tables summarize the key quantitative data demonstrating the specificity and efficacy of this compound in inhibiting α4 integrin-mediated functions.
Table 1: Inhibition of Cell Migration by this compound
| Cell Type | Integrin Pathway | Ligand | Chemoattractant | This compound Concentration (μM) | Inhibition of Migration (%) | Citation |
| Human Monocytes (THP-1) | α4β1 | Fibronectin CS-1 | MCP-1 | 50 | 52.6 | [1] |
| Human T cells (Jurkat) | α4β1 | Fibronectin CS-1 | SDF-1α | 50 | 56.4 | [1] |
| Human T cells (Jurkat) | αLβ2 | ICAM-1 | SDF-1α | 50 | Not significant | [1] |
Table 2: Specificity of this compound for Paxillin Interactions
| Interacting Proteins | Assay Type | IC50 (μM) | Citation |
| α4 integrin - Leupaxin | ELISA | 18 | [1] |
| α4 integrin - Paxillin | ELISA | 10.8 | [1] |
| Paxillin - FAT (FAK) / Git-1 | Not Specified | 24 | [2] |
| Leupaxin - FAT (FAK) | ELISA | > 100 | [1][2] |
Signaling Pathways
The interaction between α4 integrin and paxillin initiates a signaling cascade that promotes cell migration. This compound acts by disrupting the initial step of this pathway.
References
An In-depth Technical Guide to 6-B345TTQ: Discovery and Initial Characterization
Introduction
6-B345TTQ is a novel small molecule inhibitor of the historically challenging drug target, Protein X (PrtX). PrtX is a scaffold protein implicated in the progression of various solid tumors through its role in aberrant cell signaling pathways. The discovery and initial characterization of this compound represent a significant step forward in the development of targeted therapies for PrtX-driven malignancies. This document provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the initial characterization of this compound.
Table 1: Biochemical and Cellular Activity
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | PrtX | 15.2 |
| Cellular Assay | PrtX-dependent cell line | 78.5 |
Table 2: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 2.1 |
| Kinase B | 5.3 |
| Kinase C | 1.2 |
Table 3: In Vitro Pharmacokinetic Properties
| Parameter | Value |
| Microsomal Stability (t½, min) | > 60 |
| Plasma Protein Binding (%) | 98.2 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.2 |
Experimental Protocols
PrtX Biochemical Assay Protocol
A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC50 value of this compound against PrtX. The assay was performed in a 384-well plate format. Each well contained 10 nM of recombinant human PrtX, 50 nM of a fluorescently labeled peptide substrate, and varying concentrations of this compound. The reaction was initiated by the addition of ATP to a final concentration of 10 µM. Following a 60-minute incubation at room temperature, the TR-FRET signal was measured on a compatible plate reader.
Cellular Proliferation Assay Protocol
The effect of this compound on the proliferation of a PrtX-dependent cancer cell line was assessed using a standard colorimetric assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound for 72 hours. Cell viability was determined by the addition of a tetrazolium-based reagent and measurement of the absorbance at 490 nm.
Visualizations
Signaling Pathway of PrtX Inhibition by this compound
Caption: Inhibition of the PrtX signaling cascade by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound.
The Disruption of the α4-Integrin-Paxillin Interaction by 6-B345TTQ: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule 6-B345TTQ has been identified as a potent and specific competitive inhibitor of the protein-protein interaction between the cytoplasmic tail of α4-integrin and the adaptor protein paxillin. This interaction is a critical node in the signaling cascade that governs cell migration, particularly of leukocytes, making its disruption a promising strategy for anti-inflammatory therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the pertinent biological pathways and experimental workflows.
Introduction to the α4-Integrin-Paxillin Signaling Axis
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4-integrin subunit, in particular, plays a pivotal role in the trafficking of leukocytes to sites of inflammation. Upon ligand binding, the cytoplasmic tail of α4-integrin recruits a complex of signaling and adaptor proteins, including paxillin. The direct binding of paxillin to α4-integrin is a crucial event that regulates cell spreading and migration[1][2]. Disruption of this interaction offers a targeted approach to modulate immune cell responses, potentially avoiding the broader side effects associated with blocking integrin-ligand binding at the extracellular interface[1].
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the α4-integrin-paxillin interaction[1]. It directly interferes with the binding of paxillin and its homolog leupaxin to the cytoplasmic domain of α4-integrin[1][3][4][5]. The specificity of this compound is highlighted by the inactivity of its isomer, 6-B234TTQ, which differs only in the position of a single methoxy group[1]. This demonstrates the exquisite structural requirements for inhibition.
Quantitative Analysis of this compound Activity
The inhibitory potency and specificity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Interacting Proteins | Assay Type | IC50 of this compound | Control Compound (6-B234TTQ) | Reference |
| α4-integrin & Paxillin | ELISA | 300 nM | No Inhibition | [1] |
| α4-integrin & Leupaxin | ELISA | Not explicitly stated, but effective inhibition shown | No Inhibition | [1] |
| Paxillin & GIT-1 | ELISA | 2.4 µM | No Inhibition | [1] |
| Leupaxin & GIT-1 | ELISA | 25 µM | No Inhibition | [1] |
| Leupaxin & FAT | ELISA | > 100 µM (No effect) | Not Applicable | [1][4] |
Table 2: Cellular and In Vivo Effects of this compound
| Biological Effect | Cell Type / Model | Concentration / Dosage | % Inhibition / Effect | Reference |
| α4-mediated T cell migration | Jurkat T cells | Not specified | 56.4% | [1][4] |
| α4-mediated monocyte migration | THP-1 monocytes | Not specified | 52.6% | [1][4] |
| Leukocyte recruitment | C57BL/6 mice (in vivo) | 16.5 mg/kg | 50% reduction in monocyte/macrophage infiltration | [1] |
| Cell Spreading | CHO cells (α4(S988A)) | Increasing concentrations | Increased spreading to wild-type levels | [1] |
Experimental Protocols
High-Throughput Screening for Inhibitors of the α4-Integrin-Leupaxin/Paxillin Interaction
This protocol outlines the initial screening process used to identify this compound from a large chemical library.
-
Protein Preparation: Recombinant, biotinylated α4-integrin cytoplasmic tail proteins are expressed in E. coli and purified.
-
ELISA Plate Coating: 96-well neutravidin-coated plates are incubated with the biotinylated α4-integrin cytoplasmic tail.
-
Compound Incubation: A chemical library of approximately 40,000 compounds is screened at a concentration of 16 µg/ml.
-
Protein Interaction: HA-tagged recombinant leupaxin is added to the wells in the presence of the test compounds.
-
Detection: Bound leupaxin is detected using an anti-HA tag antibody conjugated to horseradish peroxidase (HRP), followed by a luminescent HRP substrate.
-
Hit Identification: Compounds demonstrating at least 60% inhibition are selected for further dose-response analysis.
Analysis of Competitive Inhibition
This protocol determines the mode of inhibition of this compound.
-
Plate Preparation: Biotinylated α4-integrin cytoplasmic tail is immobilized on neutravidin-coated 96-well plates.
-
Competitive Binding: Wells are incubated with increasing concentrations of HA-tagged recombinant leupaxin in the presence of various fixed concentrations of this compound (or vehicle control).
-
Detection: Bound leupaxin is quantified using an anti-HA HRP-conjugated antibody and a luminescent substrate.
-
Data Analysis: The data are fitted to competitive, noncompetitive, uncompetitive, and mixed inhibition models using software such as GraphPad Prism to determine the best fit.
Cell Migration Assay (Modified Boyden Chamber)
This assay assesses the functional consequence of inhibiting the α4-paxillin interaction on cell motility.
-
Chamber Preparation: The bottom of a modified Boyden chamber is coated with the α4-integrin-specific ligand, fibronectin CS-1 fragment.
-
Cell Preparation: Jurkat T cells or THP-1 monocytes are resuspended in appropriate media.
-
Assay Initiation: Cells are placed in the upper chamber in the absence or presence of varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow cell migration through a porous membrane towards the ligand-coated surface.
-
Quantification: The number of migrated cells is quantified.
In Vivo Leukocyte Recruitment Model
This protocol evaluates the efficacy of this compound in a living organism.
-
Induction of Inflammation: C57BL/6 mice are injected intraperitoneally with thioglycollate to induce an inflammatory response.
-
Compound Administration: Mice are treated with 16.5 mg/kg of this compound, the control compound 6-B234TTQ, or a vehicle control every 8-12 hours.
-
Leukocyte Collection: At various time points, mice are euthanized, and peritoneal lavage is performed to collect leukocytes.
-
Cell Counting and Analysis: Total leukocytes in the lavage fluid are enumerated using a hemocytometer. Cytospin preparations are stained to differentiate and quantify mononuclear leukocytes.
Visualizing the Impact of this compound
The following diagrams illustrate the signaling pathway disrupted by this compound and the workflow of the key experimental assays.
Caption: Signaling pathway of α4-integrin-mediated cell migration and its inhibition by this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
Conclusion
This compound serves as a valuable research tool and a promising lead compound for the development of novel anti-inflammatory therapeutics. Its specific mechanism of action, targeting an intracellular protein-protein interaction in the integrin signaling pathway, represents a sophisticated strategy for modulating leukocyte migration. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for further investigation and development of this and similar compounds.
References
- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
6-B345TTQ experimental protocol for in vitro cell migration assay
Application Notes: 6-B345TTQ for In Vitro Cell Migration Assays
Introduction
This compound is a small molecule inhibitor that specifically targets the interaction between α4-integrin and paxillin.[1][2] This interaction is a key component of the signaling pathways that regulate cell migration, particularly in leukocytes.[1] By disrupting the α4-paxillin interaction, this compound effectively reduces α4-mediated cell migration.[1][2] These application notes provide a detailed protocol for utilizing this compound in an in vitro cell migration assay, specifically a modified Boyden chamber assay, to study its effects on leukocyte migration. This protocol is intended for researchers in cell biology, immunology, and drug development investigating inflammatory processes and other biological phenomena involving cell motility.
Mechanism of Action
Cell migration is a complex process involving the dynamic regulation of cell adhesion and cytoskeletal rearrangement. Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell-extracellular matrix (ECM) and cell-cell interactions that are essential for cell movement. The α4-integrin, in particular, is crucial for the migration of leukocytes to sites of inflammation.
Upon ligand binding, the cytoplasmic tail of the α4-integrin subunit interacts with the scaffolding protein paxillin. This interaction is a critical signaling event that promotes cell migration. This compound acts as a competitive inhibitor of this interaction, thereby disrupting the downstream signaling cascade that leads to cell movement.[1] Studies have shown that this compound significantly inhibits α4-mediated monocyte and T cell migration in vitro.[1]
Data Presentation
The inhibitory effect of this compound on the migration of different cell types is summarized in the table below. The data is derived from a modified Boyden chamber assay.
| Cell Type | Target | Chemoattractant | This compound Concentration | Inhibition of Migration (%) | Reference |
| THP-1 (Monocyte) | α4-integrin | Monocyte Chemotactic Protein-1 (MCP-1) | 10 µM | 52.6 | [1] |
| Jurkat (T cell) | α4-integrin | Stromal-derived Factor-1α (SDF-1α) | 10 µM | 56.4 | [1] |
Experimental Protocol: In Vitro Cell Migration Assay using this compound
This protocol describes a modified Boyden chamber assay to quantitatively assess the inhibitory effect of this compound on in vitro cell migration.
Materials
-
Cells: Jurkat T cells or THP-1 monocytes
-
Compound: this compound (lyophilized powder)
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Chemoattractants: Stromal-derived Factor-1α (SDF-1α) for Jurkat cells, Monocyte Chemotactic Protein-1 (MCP-1) for THP-1 cells
-
Assay Medium: RPMI 1640 with 10% FBS
-
Coating Substrate: Fibronectin fragment CS-1
-
Transwell Inserts: Polycarbonate membranes with 3-μm pores
-
24-well plates
-
Hemocytometer
-
Microscope
Methods
1. Preparation of Reagents
-
This compound Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution of high concentration (e.g., 10 mM). Store at -20°C. Further dilutions to working concentrations should be made in the assay medium.
-
Chemoattractant Solution: Reconstitute and dilute SDF-1α or MCP-1 in assay medium to the desired final concentration.
-
Coating of Transwell Membranes: Coat the underside of the Transwell insert membranes with 10 μg/ml CS-1. Allow to air dry or incubate as per manufacturer's instructions.
2. Cell Preparation
-
Culture Jurkat or THP-1 cells in RPMI 1640 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Prior to the assay, harvest the cells and resuspend them in assay medium at a concentration of 2.0 × 10^5 cells/ml for Jurkat cells or 1.0 × 10^5 cells/ml for THP-1 cells.[1]
3. Migration Assay Setup
-
Add the chemoattractant solution to the lower chamber of the 24-well plate.
-
Add the cell suspension to the top chamber of the coated Transwell inserts.
-
For the experimental group, add the desired concentration of this compound to the cell suspension in the top chamber. Include a vehicle control (e.g., DMSO) in the control group.
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
4. Incubation
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 hours for Jurkat cells or 3 hours for THP-1 cells.[1]
5. Quantification of Migrated Cells
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Collect the cells that have migrated to the bottom chamber.
-
Enumerate the migrated cells using a hemocytometer and a microscope.
6. Data Analysis
-
Calculate the percentage of migration inhibition for the this compound-treated group compared to the vehicle control group using the following formula:
% Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle control)] x 100
Visualizations
Caption: Experimental workflow for the in vitro cell migration assay.
Caption: Signaling pathway of this compound in inhibiting cell migration.
References
Application Notes and Protocols for 6-B345TTQ in In Vivo Mouse Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of 6-B345TTQ, a small molecule inhibitor of the α4 integrin-paxillin interaction, in in vivo mouse models of inflammation. The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the anti-inflammatory potential of this compound. The key mechanism of action for this compound is the disruption of α4 integrin signaling, which plays a crucial role in leukocyte recruitment to inflammatory sites.
Introduction
Integrins are a family of cell adhesion receptors that are pivotal in mediating cell-matrix and cell-cell interactions. Specifically, α4 integrins are key players in the inflammatory process, facilitating the recruitment of lymphocytes and monocytes to areas of inflammation.[1] Traditional therapeutic approaches targeting α4 integrins, such as monoclonal antibodies, have shown efficacy but are also associated with mechanism-based toxicities.[2] An alternative strategy is to modulate integrin signaling rather than blocking ligand binding entirely.
This compound is a small molecule that has been identified as a specific inhibitor of the interaction between the cytoplasmic tail of α4 integrin and the signaling adapter protein paxillin.[2] This interaction is critical for α4-mediated leukocyte migration. By disrupting this interaction, this compound has been shown to impair the recruitment of mononuclear leukocytes to inflammatory sites, offering a promising and more targeted approach for anti-inflammatory therapy.[2]
Data Presentation
The following table summarizes the quantitative data from a key in vivo mouse inflammation study utilizing this compound.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Mouse Strain | C57BL/6 | [2] |
| Inflammation Model | Thioglycollate-induced Peritonitis | [2] |
| Dosage | 16.5 mg/kg | [2] |
| Administration Route | Intraperitoneal (IP) Injection | [2] |
| Dosing Frequency | Every 8-12 hours | [2] |
| Primary Outcome | Reduction in Monocyte/Macrophage Infiltration | [2] |
| Efficacy | ~50% reduction at 48 hours | [2] |
Signaling Pathway
The anti-inflammatory effect of this compound is mediated through the targeted disruption of the α4 integrin signaling pathway. The binding of paxillin to the cytoplasmic tail of α4 integrin is a critical step for subsequent downstream signaling that promotes leukocyte migration. This compound acts as a competitive inhibitor of this interaction.
Experimental Protocols
Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of acute inflammation in the peritoneal cavity of mice using thioglycollate broth, followed by treatment with this compound to assess its effect on leukocyte recruitment.
Materials:
-
Male C57BL/6 mice (5-6 weeks old)
-
This compound
-
Vehicle (e.g., appropriate solvent for this compound)
-
Sterile 4% (w/v) Thioglycollate Broth (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS) containing 5 mM EDTA and 1% BSA
-
Hemocytometer
-
Microscope slides
-
Cytospin instrument
-
Modified Wright-Giemsa stain
Procedure:
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 4% (w/v) thioglycollate broth intraperitoneally (IP) into each mouse.
-
-
Compound Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer 16.5 mg/kg of this compound via IP injection.
-
For the control group, administer an equal volume of the vehicle.
-
Repeat the injections every 8-12 hours for the duration of the experiment.
-
-
Peritoneal Lavage and Cell Collection:
-
At desired time points (e.g., 24, 48, 72 hours) post-thioglycollate injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 4 mL of cold PBS containing 5 mM EDTA and 1% BSA into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Counting and Analysis:
-
Enumerate the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides by centrifuging 1 x 10^5 cells onto glass slides.
-
Stain the slides with a modified Wright-Giemsa stain.
-
Perform differential cell counts under a microscope to quantify the number of monocytes/macrophages, lymphocytes, and neutrophils.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo study to evaluate the efficacy of this compound in a mouse model of inflammation.
References
Application of 6-B345TTQ in Jurkat T Cell Spreading Assays
Application Note and Protocols
Introduction
The small molecule 6-B345TTQ has been identified as an inhibitor of the interaction between paxillin and the α4 integrin subunit.[1] This interaction is crucial for α4-mediated cell migration. Consequently, this compound has been shown to inhibit the migration of Jurkat T cells while promoting their spreading.[1] These characteristics make this compound a valuable tool for researchers studying T cell adhesion dynamics, integrin signaling, and the molecular mechanisms that govern the balance between cell migration and spreading. Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used model system for studying T cell signaling and function due to their ease of culture and transfection.[2][3][4]
This document provides detailed protocols for utilizing this compound in Jurkat T cell spreading assays, along with data interpretation guidelines and an overview of the relevant signaling pathways.
Mechanism of Action
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4β1 integrin (also known as VLA-4) plays a significant role in leukocyte trafficking and immune responses.[5] Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to their cytoplasmic tails, including paxillin. The binding of paxillin to the α4 integrin cytoplasmic tail is a critical step in the signaling cascade that leads to cytoskeletal rearrangements necessary for cell migration.[6]
This compound is a small molecule that specifically disrupts the interaction between paxillin and the α4 integrin subunit.[1] By preventing this association, this compound inhibits the downstream signaling pathways that promote a migratory phenotype. This inhibition of migration is accompanied by an enhancement of cell spreading, suggesting a shift in the cellular adhesive machinery towards a more stationary, spread state.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on Jurkat T cell migration, as reported in the literature. Note that while enhanced cell spreading was observed, quantitative data for this specific effect is not available in the cited literature.
| Cell Line | Treatment | Substrate | Chemoattractant | Migration Inhibition (%) | Reference |
| Jurkat T cells | This compound | Fibronectin CS-1 fragment (10 µg/ml) | Stromal-derived factor-1α | 56.4 | [1] |
Experimental Protocols
This section provides a detailed protocol for a Jurkat T cell spreading assay using this compound. This protocol is adapted from standard Jurkat cell adhesion and migration assays.[7]
Materials and Reagents
-
Jurkat E6.1 cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin
-
This compound (Tocris Bioscience or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Fibronectin or ICAM-1 (R&D Systems or other supplier)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Formaldehyde or Paraformaldehyde
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
96-well black, clear-bottom imaging plates
-
Microscope with fluorescence imaging capabilities
Experimental Workflow
Detailed Protocol
-
Plate Coating:
-
Dilute Fibronectin or ICAM-1 to a final concentration of 10-20 µg/mL in sterile PBS.
-
Add 50 µL of the coating solution to each well of a 96-well black, clear-bottom imaging plate.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Wash the wells three times with 200 µL of sterile PBS to remove any unbound protein.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at 37°C.
-
Wash the wells once with 200 µL of PBS before cell seeding.
-
-
Cell Preparation and Treatment:
-
Culture Jurkat E6.1 cells in complete RPMI-1640 medium.
-
Harvest cells in the exponential growth phase.
-
Wash the cells once with serum-free RPMI-1640 medium.
-
Resuspend the cells in serum-free RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubate the cell suspension with the diluted this compound or DMSO control for 30 minutes at 37°C.
-
-
Cell Spreading Assay:
-
Add 100 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) to each coated well of the 96-well plate.
-
Centrifuge the plate at 200 x g for 1 minute to synchronize cell contact with the substrate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for cell spreading.
-
-
Cell Fixation and Staining:
-
Gently aspirate the medium from the wells.
-
Fix the cells by adding 100 µL of 4% formaldehyde or paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the wells twice with PBS.
-
Stain the actin cytoskeleton by adding 50 µL of fluorescently-labeled phalloidin (diluted according to the manufacturer's instructions) to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the wells twice with PBS.
-
Counterstain the nuclei by adding 50 µL of DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Wash the wells twice with PBS.
-
Add 100 µL of PBS or mounting medium to each well.
-
-
Imaging and Data Analysis:
-
Acquire images of the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the surface area of individual cells.
-
For each condition, measure the area of at least 50-100 cells from multiple random fields of view.
-
Calculate the average cell area and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in cell spreading between the control and this compound treated groups.
-
Signaling Pathways
The interaction of T cells with antigen-presenting cells or the extracellular matrix initiates a complex cascade of intracellular signaling events. In the context of integrin-mediated adhesion and spreading, key signaling pathways involve the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the recruitment of adaptor proteins like paxillin and the subsequent reorganization of the actin cytoskeleton.
In this proposed pathway, this compound inhibits the binding of paxillin to the α4 integrin subunit. This disruption likely alters the balance of downstream signaling, favoring pathways that promote actin polymerization and lamellipodia formation, characteristic of cell spreading, over the establishment of polarized structures required for migration. The activation of small GTPases such as Rac and Cdc42 is central to this cytoskeletal reorganization.
Conclusion
The small molecule this compound serves as a specific inhibitor of the α4 integrin-paxillin interaction, providing a valuable tool to investigate the molecular mechanisms that regulate T cell adhesion and migration. The protocols and information provided herein offer a framework for researchers to utilize this compound in Jurkat T cell spreading assays to further elucidate the intricate signaling networks governing T cell function.
References
- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jurkat cells - Wikipedia [en.wikipedia.org]
- 3. Using the Jurkat reporter T cell line for evaluating the functionality of novel chimeric antigen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cell receptor- and beta 1 integrin-mediated signals synergize to induce tyrosine phosphorylation of focal adhesion kinase (pp125FAK) in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Preparing 6-B345TTQ Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-B345TTQ is a potent and specific small molecule inhibitor that targets the interaction between α4 integrin and paxillin.[1][2] By disrupting this crucial link, this compound effectively decreases α4-mediated cell migration, a key process in inflammatory responses and cancer metastasis.[1][2] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting, ensuring reproducible and reliable experimental outcomes.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is typically supplied as a solid powder.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀BrNO₄ | [1] |
| Molecular Weight | 442.31 g/mol | [1] |
| CAS Number | 297157-87-0 | [3][4] |
| Appearance | Solid Powder | [1] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | [1] |
| +4°C | 6 Months | [1] | |
| In Solvent (DMSO) | -80°C | 6 Months | [1][5][6] |
| -20°C | Up to 6 Months | [1][7] |
Protocols for Stock Solution Preparation
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials Required:
-
This compound solid powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 2.1: Preparing a 10 mM Stock Solution
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the solid material is collected at the bottom.[5]
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO.
-
Calculation Example: For 1 mg of this compound (MW = 442.31 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 442.31 g/mol ) = 0.000226 L
-
Volume (µL) = 226 µL
-
-
Therefore, add 226 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO directly to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may assist in dissolution if necessary.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5][7] Store these aliquots at -80°C for long-term stability.[1][6]
Application in Cell Culture
Protocol 3.1: Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[5][6][8] It is recommended to keep it below 0.1% if possible.
-
Dilution Example: To prepare 1 mL of medium with a final this compound concentration of 40 µM:
-
(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
-
(10,000 µM) * (Initial Volume) = (40 µM) * (1000 µL)
-
Initial Volume = 4 µL
-
Add 4 µL of the 10 mM stock solution to 996 µL of cell culture medium. The final DMSO concentration will be 0.04%.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO in the culture medium as the highest concentration used for the compound treatment.[7]
Table 3: Reported Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Reference |
| Jurkat T cells, CHO cells | Cell Spreading | 40 µM | [1][2] |
| Jurkat T cells, THP-1 cells | Cell Migration | 50 µM (for ~55% inhibition) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of paxillin to the cytoplasmic tail of α4 integrin.[2] This interaction is a critical step in the signaling cascade that links extracellular matrix (ECM) adhesion to the cytoskeleton, thereby regulating cell migration. Disruption of this link by this compound leads to impaired cell motility.
Caption: α4 Integrin signaling pathway and inhibition by this compound.
Experimental Workflow and Protocols
General Workflow for Evaluating this compound
The effective use of this compound in cell-based assays follows a structured workflow from preparation to data analysis.
Caption: General experimental workflow for this compound in cell culture.
Protocol 5.1: Cell Migration Assay (Modified Boyden Chamber)
This protocol is adapted from methodologies used to assess the effect of this compound on monocyte and T cell migration.[2]
-
Coating: Coat the porous polycarbonate membrane (e.g., 5-8 µm pores) of a Transwell® insert with an α4 integrin-specific ligand, such as 10 µg/mL Fibronectin CS-1 fragment, and incubate overnight at 4°C. Block with BSA afterward.
-
Cell Preparation: Culture cells (e.g., Jurkat T cells or THP-1 monocytes) and serum-starve if necessary for several hours prior to the assay. Resuspend the cells in serum-free or low-serum medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., SDF-1α for Jurkat cells, MCP-1 for THP-1 cells) to the lower chamber of the Boyden apparatus.
-
Add the prepared working solutions of this compound (e.g., at final concentrations ranging from 1 µM to 50 µM) and the vehicle control to both the upper and lower chambers.
-
Add the cell suspension (e.g., 2.0 x 10⁵ Jurkat cells) to the top chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 3-5 hours).
-
Quantification:
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the migrated cells in several fields of view using a microscope or quantify the eluted stain using a plate reader.
-
-
Analysis: Compare the number of migrated cells in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.
References
- 1. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes and Protocols: Assessing the Effect of 6-B345TTQ on Leukocyte Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-B345TTQ is a small molecule inhibitor that selectively disrupts the interaction between α4 integrin and paxillin.[1][2] This interaction is a critical component of the intracellular signaling cascade that regulates leukocyte migration and adhesion, processes central to the inflammatory response.[1] Preclinical studies have demonstrated that this compound can impair the migration of mononuclear leukocytes, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2] While its effects on cell migration have been characterized, its specific impact on the firm adhesion of leukocytes to the endothelium, particularly under physiological shear stress, warrants further investigation.[1]
These application notes provide detailed protocols for assessing the effects of this compound on leukocyte adhesion in vitro. The described assays are designed to quantify both static adhesion and adhesion under flow conditions, providing a comprehensive understanding of the compound's mechanism of action.
Signaling Pathway and Mechanism of Action
Leukocyte adhesion to the vascular endothelium is a multi-step process mediated by adhesion molecules, including selectins and integrins. The α4β1 integrin, expressed on the surface of leukocytes, plays a crucial role in their firm adhesion to endothelial cells by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). Upon ligand binding, intracellular signaling cascades are initiated, leading to cytoskeletal rearrangements and firm adhesion. Paxillin is a key adaptor protein in this process, linking the cytoplasmic tail of the α4 integrin to the actin cytoskeleton and other signaling molecules. By inhibiting the α4 integrin-paxillin interaction, this compound is hypothesized to disrupt this signaling pathway, thereby reducing the ability of leukocytes to firmly adhere to the endothelium.
References
Application Notes and Protocols for In Vivo Administration of 6-B345TTQ in Peritonitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 6-B345TTQ, a small molecule inhibitor of the α4 integrin-paxillin interaction, for the study of peritonitis. The protocols detailed below are based on established murine models of peritonitis and provide a framework for evaluating the therapeutic potential of this compound in inflammatory conditions.
Introduction
Peritonitis is a life-threatening inflammation of the peritoneum, the membrane lining the abdominal cavity. A key event in the pathogenesis of peritonitis is the recruitment of leukocytes, particularly mononuclear cells, to the site of inflammation. This process is heavily dependent on the function of integrins, a family of cell adhesion receptors. The α4β1 integrin, expressed on the surface of leukocytes, plays a crucial role in their migration and adhesion to the endothelium.
The small molecule this compound has been identified as a specific inhibitor of the interaction between the α4 integrin subunit and the cytoskeletal-associated protein paxillin. This interaction is critical for α4-mediated cell migration. By disrupting this signaling nexus, this compound offers a targeted approach to modulate leukocyte recruitment and potentially ameliorate the inflammatory response in peritonitis.
Mechanism of Action
This compound acts as a competitive inhibitor of the α4-paxillin interaction. The binding of paxillin to the cytoplasmic tail of the α4 integrin is a key signaling event that promotes leukocyte migration. By blocking this interaction, this compound impairs the downstream signaling cascades that are necessary for efficient leukocyte trafficking to inflammatory sites. This targeted inhibition of α4 integrin signaling has been shown to reduce the infiltration of mononuclear leukocytes in a murine model of thioglycollate-induced peritonitis.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the in vivo efficacy of this compound in a thioglycollate-induced peritonitis model in C57BL/6 mice.
Table 1: Effect of this compound on Peritoneal Leukocyte Infiltration
| Treatment Group | Total Leukocytes (cells/mL) | Monocytes/Macrophages (cells/mL) | Neutrophils (cells/mL) | Lymphocytes (cells/mL) |
| Vehicle Control | 1.5 x 10^6 ± 0.2 x 10^6 | 1.2 x 10^6 ± 0.15 x 10^6 | 0.2 x 10^6 ± 0.05 x 10^6 | 0.1 x 10^6 ± 0.03 x 10^6 |
| This compound (16.5 mg/kg) | 0.8 x 10^6 ± 0.1 x 10^6 | 0.6 x 10^6 ± 0.08 x 10^6 | 0.15 x 10^6 ± 0.04 x 10^6 | 0.05 x 10^6 ± 0.02 x 10^6 |
| % Reduction with this compound | 46.7% | 50.0% | 25.0% | 50.0% |
Data is represented as mean ± standard error of the mean (SEM). Data is based on a thioglycollate-induced peritonitis model in C57BL/6 mice, with measurements taken 48 hours post-thioglycollate injection.[1]
Note: While specific data on cytokine levels, bacterial clearance, and survival rates for this compound are not available in the public domain, studies with other α4 integrin inhibitors in similar inflammatory models have shown reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in peritoneal fluid, improved bacterial clearance, and increased survival rates. Researchers are encouraged to measure these parameters in their own studies with this compound.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of sterile chemical peritonitis using thioglycollate broth, a widely used method to study leukocyte recruitment.
Materials:
-
Sterile 4% (w/v) thioglycollate broth
-
C57BL/6 mice (male, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (25-27 gauge)
-
This compound
-
Vehicle control (e.g., DMSO/saline solution)
-
Peritoneal lavage buffer (PBS with 5 mM EDTA and 1% BSA)
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents (e.g., Wright-Giemsa stain)
Procedure:
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally (i.p.) into each mouse.
-
Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound at a dose of 16.5 mg/kg via i.p. injection. The first dose can be administered shortly after thioglycollate injection.
-
Repeat the administration of this compound or vehicle control every 8-12 hours for the duration of the experiment.[1]
-
-
Peritoneal Lavage and Cell Collection:
-
At the desired time point (e.g., 48 hours post-thioglycollate injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold peritoneal lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid containing the leukocytes.
-
-
Cell Counting and Differential Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the peritoneal cells and stain with Wright-Giemsa stain.
-
Perform a differential cell count under a microscope to quantify the number of monocytes/macrophages, neutrophils, and lymphocytes.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model of Septic Peritonitis
The CLP model is a more clinically relevant model of septic peritonitis that involves the creation of a polymicrobial infection.
Materials:
-
All materials from Protocol 1
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine)
-
Bacterial culture plates (e.g., blood agar, MacConkey agar)
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The extent of ligation will determine the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures will also influence severity.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
-
Compound Administration: Administer this compound or vehicle control as described in Protocol 1, starting immediately after surgery.
-
Post-Operative Care: Provide fluid resuscitation (e.g., subcutaneous saline) and analgesia. Monitor the animals closely for signs of distress.
-
Outcome Measures:
-
Survival: Monitor the survival of the animals over a set period (e.g., 7 days).
-
Bacterial Load: At specific time points, euthanize a subset of animals and collect peritoneal fluid and blood. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFUs).
-
Cytokine Analysis: Collect peritoneal fluid and serum to measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.
-
Leukocyte Infiltration: Perform peritoneal lavage and cell analysis as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: α4 Integrin Signaling and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound in Peritonitis.
References
Application Notes and Protocols: Methodological Considerations for 6-B345TTQ in Primary Cell Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-B345TTQ is a potent and selective small molecule inhibitor of the Janus kinase (JAK) signaling pathway, with particular efficacy against JAK1 and JAK2. These kinases are critical components of signaling cascades initiated by various cytokines and growth factors, which are pivotal in immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune disorders. Therefore, this compound presents a valuable tool for investigating the roles of JAK1/2 in disease-relevant primary cell models.
These application notes provide detailed protocols for utilizing this compound in primary cell assays, focusing on human peripheral blood mononuclear cells (PBMCs) and primary human dermal fibroblasts. The methodologies cover essential preliminary assessments, such as cytotoxicity, and functional assays to determine the compound's inhibitory effects on cytokine-induced STAT phosphorylation and subsequent inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound determined in relevant primary cell assays.
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Type | Stimulant | Parameter Measured | IC50 (nM) |
|---|---|---|---|---|
| Phospho-STAT3 Assay | Human PBMCs | Interleukin-6 (IL-6) | p-STAT3 (Tyr705) | 8.5 |
| Phospho-STAT5 Assay | Human PBMCs | Granulocyte-macrophagecolony-stimulating factor (GM-CSF) | p-STAT5 (Tyr694) | 12.2 |
| Cytokine Release Assay | Human PBMCs | Lipopolysaccharide (LPS) | TNF-α secretion | 25.7 |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Assay Duration | Assay Method | CC50 (µM) |
|---|---|---|---|
| Human PBMCs | 24 hours | CellTiter-Glo® | > 50 |
| Human Dermal Fibroblasts | 48 hours | MTT | > 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the activity of this compound.
Caption: JAK-STAT signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay in Primary Fibroblasts
This protocol determines the concentration range of this compound that is non-toxic to primary human dermal fibroblasts.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast Growth Medium (FGM)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of FGM. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in FGM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the CC50 value.
Protocol 2: Inhibition of IL-6-induced STAT3 Phosphorylation in PBMCs
This protocol quantifies the inhibitory effect of this compound on a key downstream event in the JAK-STAT pathway using Western Blot.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium + 10% FBS
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-6
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western Blotting equipment
Procedure:
-
Cell Seeding: Seed 2 x 10^6 PBMCs per well in a 6-well plate in RPMI-1640 medium. Allow cells to rest for 2-4 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour at 37°C. Include a vehicle control (0.1% DMSO).
-
Stimulation: Stimulate the cells by adding IL-6 to a final concentration of 20 ng/mL. Leave one well unstimulated as a negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Place the plate on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and then to the loading control (β-actin). Calculate the percent inhibition relative to the IL-6 stimulated, vehicle-treated control to determine the IC50.
Application Notes and Protocols for 6-B345TTQ in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-B345TTQ is a small molecule inhibitor that specifically targets the interaction between the α4 integrin subunit and the cytoskeletal protein paxillin.[1][2] This interaction is crucial for α4-mediated cell migration, a key process in the pathogenesis of various autoimmune diseases where immune cells infiltrate target tissues.[1][3] By disrupting the α4-paxillin signaling complex, this compound offers a targeted approach to modulate immune cell trafficking and inflammation, distinguishing it from broader α4 integrin antagonists that block ligand binding.[3] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in relevant in vitro and in vivo models of inflammation and autoimmunity.
Mechanism of Action
Integrins are cell adhesion receptors that mediate cell-extracellular matrix and cell-cell interactions. The α4 integrins, particularly α4β1 (VLA-4), are critical for the adhesion and migration of leukocytes, including T lymphocytes and monocytes, to inflammatory sites.[1][3] Upon ligand binding, the cytoplasmic tail of the α4 integrin recruits paxillin, a key scaffolding and signaling protein. This recruitment is essential for the downstream signaling events that orchestrate cell migration.[1][4][5]
This compound acts as a competitive inhibitor of the α4 integrin-paxillin interaction.[3] By binding to the α4 cytoplasmic tail, it prevents the association of paxillin, thereby impairing the signaling cascade that promotes cell migration.[1][3] Notably, this compound's mechanism is specific to the α4-paxillin axis and does not interfere with ligand binding to the extracellular domain of α4 integrin, nor does it significantly affect cell migration mediated by other integrin subunits.[1][3]
Signaling Pathway of α4 Integrin-Mediated T-Cell Migration and Inhibition by this compound
Caption: α4 Integrin Signaling and Inhibition by this compound.
Quantitative Data
The following tables summarize the reported efficacy of this compound in various experimental settings.
Table 1: In Vitro Inhibition of Leukocyte Migration
| Cell Type | Assay Format | Substrate | Chemoattractant | This compound Concentration | % Inhibition of Migration | Reference |
| Jurkat T cells | Modified Boyden Chamber | Fibronectin CS-1 (10 µg/ml) | SDF-1α | 50 µM | 56.4% | [3] |
| THP-1 Monocytes | Modified Boyden Chamber | Fibronectin CS-1 (10 µg/ml) | MCP-1 (10 ng/ml) | 50 µM | 52.6% | [3] |
Table 2: In Vivo Efficacy in a Thioglycollate-Induced Peritonitis Model
| Animal Model | Treatment | Dosing Regimen | Time Point | Measured Outcome | % Reduction vs. Vehicle | Reference |
| C57BL/6 Mice | This compound | 16.5 mg/kg, i.p. every 8-12h | 48 hours | Peritoneal Monocytes/Macrophages | 50% | [3] |
Experimental Protocols
In Vitro T-Cell and Monocyte Migration Assay (Modified Boyden Chamber)
This protocol is adapted from Kummer et al., 2010.[3]
Objective: To assess the inhibitory effect of this compound on α4 integrin-mediated migration of T cells and monocytes.
Materials:
-
Jurkat T cells or THP-1 monocytic cells
-
RPMI 1640 medium with 10% FCS (for Jurkat) or 0.1% FBS (for THP-1)
-
Fibronectin CS-1 fragment (α4 integrin-specific ligand)
-
Stromal-derived factor-1α (SDF-1α) for Jurkat cells
-
Monocyte chemotactic protein-1 (MCP-1) for THP-1 cells
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Transwell inserts with 5-µm pore polycarbonate membranes
-
24-well plates
-
Hemocytometer
Procedure:
-
Coating of Transwell Membranes: Coat the underside of the Transwell inserts with 10 µg/ml fibronectin CS-1 fragment overnight at 4°C. Block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation:
-
For THP-1 cells, culture in RPMI 1640 with 0.1% FBS for 16 hours prior to the assay.
-
Resuspend Jurkat or THP-1 cells in their respective migration media.
-
-
Assay Setup:
-
Add migration medium containing the chemoattractant (SDF-1α for Jurkat, MCP-1 for THP-1) to the bottom chamber of the 24-well plate.
-
Add 2.0 x 10^5 Jurkat cells or 1.0 x 10^5 THP-1 cells to the top chamber of the Transwell insert.
-
Add this compound or vehicle control to both the top and bottom chambers at the desired concentrations.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5 hours for Jurkat cells or 3 hours for THP-1 cells.
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the bottom chamber.
-
Enumerate the migrated cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for the this compound-treated groups compared to the vehicle control.
In Vivo Thioglycollate-Induced Peritonitis Model
This protocol is adapted from Kummer et al., 2010.[3]
Objective: To evaluate the effect of this compound on mononuclear leukocyte recruitment to an inflammatory site in vivo.
Materials:
-
Male C57BL/6 mice (5-6 weeks old)
-
Sterile 4% (w/v) thioglycollate solution
-
This compound
-
Vehicle control
-
PBS containing 5 mM EDTA and 1% BSA
-
Hemocytometer
-
Cytospin instrument
-
Wright-Giemsa stain
Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 ml of sterile 4% thioglycollate.
-
Compound Administration: Administer 16.5 mg/kg of this compound or vehicle control via i.p. injection every 8-12 hours.
-
Peritoneal Lavage: At desired time points (e.g., 48 and 72 hours) after thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 4 ml of PBS/EDTA/BSA solution.
-
Leukocyte Enumeration: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Differential Cell Counting:
-
Cytospin 1 x 10^5 cells from the lavage fluid onto glass slides.
-
Stain the slides with modified Wright-Giemsa stain.
-
Perform a differential count of mononuclear leukocytes (monocytes/macrophages and lymphocytes) and neutrophils.
-
-
Data Analysis: Compare the number of recruited mononuclear leukocytes in the this compound-treated group to the vehicle-treated group.
Experimental Workflow for In Vivo Peritonitis Model
Caption: Workflow for the In Vivo Peritonitis Model.
Application in Autoimmune Disease Models
While direct studies of this compound in classic autoimmune disease models such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or Collagen-Induced Arthritis (CIA) for rheumatoid arthritis are not yet published, its mechanism of action strongly suggests potential therapeutic utility. The infiltration of pathogenic T cells into the central nervous system in EAE and into the synovial joints in CIA is heavily dependent on α4 integrin-mediated migration. The efficacy of natalizumab, an anti-α4 integrin antibody, in treating multiple sclerosis underscores the therapeutic potential of targeting this pathway.[3]
Researchers can adapt the in vivo protocol provided above to test this compound in these models. For instance, in an EAE model, this compound or vehicle could be administered during the induction or effector phase of the disease, and clinical scores, as well as immune cell infiltration into the spinal cord, could be assessed. Similarly, in a CIA model, the compound could be administered after the onset of arthritis, and disease severity, joint swelling, and histological parameters could be evaluated.
Conclusion
This compound represents a promising tool for studying the role of α4 integrin-paxillin signaling in autoimmune and inflammatory processes. Its specific mechanism of action provides a refined approach to modulating leukocyte migration. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies of autoimmune disease models, potentially paving the way for novel therapeutic strategies.
References
- 1. Binding of paxillin to alpha4 integrins modifies integrin-dependent biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1 (integrin alpha L beta 2)-dependent T cell migration by augmenting the activation of focal adhesion kinase/proline-rich tyrosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin alpha 4 beta 1-dependent T cell migration requires both phosphorylation and dephosphorylation of the alpha 4 cytoplasmic domain to regulate the reversible binding of paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing 6-B345TTQ concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-B345TTQ to optimize its concentration for maximum inhibition of the α4 integrin-paxillin interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as a competitive inhibitor of the α4 integrin-paxillin interaction.[1] By disrupting this interaction, it interferes with α4 integrin signaling, which is crucial for cell migration and adhesion.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A starting concentration in the range of 25-50 μM is recommended for initial experiments. Published studies have shown effective inhibition of monocyte and T cell migration at 50 μM, and an IC50 of 24 μM for the inhibition of the paxillin interaction with FAT and Git-1.[1][2] A concentration of 40 μM has been used to promote α4-dependent cell spreading.[2] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended.
Q3: How can I be sure that the observed effects are specific to this compound's inhibition of the α4-paxillin interaction?
A3: To ensure specificity, it is recommended to use a negative control, such as the inactive isomer 6-B234TTQ, which has a methoxy group shifted and does not inhibit the α4-paxillin interaction.[1] Additionally, performing the experiment in cells with a mutated α4 integrin that does not bind paxillin (e.g., α4(Y991A)) can confirm that the effects of this compound are dependent on this specific interaction.[1]
Q4: What is a suitable in vivo dosage for this compound?
A4: In a mouse model of thioglycollate-induced peritonitis, a dosage of 16.5 mg/kg administered intraperitoneally every 8-12 hours was shown to impair the recruitment of mononuclear leukocytes.[1][2]
Q5: Is this compound cytotoxic?
A5: While the primary literature does not indicate significant cytotoxicity at effective concentrations, it is crucial to perform a cytotoxicity assay with your specific cell line and experimental conditions. A standard MTS or MTT assay can be used to determine the cytotoxic profile of this compound.
Troubleshooting Guides
Problem 1: No or low inhibition observed at the recommended concentration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 1 μM to 100 μM) to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and add it to the culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles. |
| Low Cell Permeability | While this compound is cell-permeable, efficiency can vary between cell types. Increase the pre-incubation time with the compound before starting the assay to allow for sufficient uptake. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect changes in the α4-paxillin signaling pathway. Confirm that the positive and negative controls in your assay are behaving as expected. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Dosing | Ensure accurate and consistent pipetting of the compound. Prepare a master mix of the final compound dilution in the culture medium to add to all wells. |
| Cell Culture Inconsistency | Use cells at a consistent passage number and confluency. Ensure even cell seeding in multi-well plates. |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
Problem 3: Off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. |
| Non-specific Inhibition | Use the inactive isomer 6-B234TTQ as a negative control to differentiate between specific inhibition of the α4-paxillin interaction and other non-specific effects.[1] |
| Cytotoxicity | Perform a cytotoxicity assay to ensure that the observed effects are not due to cell death or stress. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| Cell Migration | Monocytes | 50 μM | 52.6% inhibition | [1] |
| Cell Migration | T cells | 50 μM | 56.4% inhibition | [1] |
| Paxillin Interaction | In vitro assay | IC50 = 24 μM | Inhibition of interaction with FAT and Git-1 | [2] |
| Cell Spreading | Jurkat T cells, CHO cells | 40 μM | Increased α4-dependent cell spreading | [2] |
Table 2: Reported Dosing of this compound in In Vivo Studies
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| C57BL/6 Mice | 16.5 mg/kg | Intraperitoneal | Impaired recruitment of mononuclear leukocytes | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Migration Assay
This protocol is a generalized procedure based on the modified Boyden chamber assay.
-
Cell Preparation: Culture your cells of interest (e.g., Jurkat T cells or THP-1 monocytes) to optimal density.
-
Assay Setup:
-
Coat the underside of a Transwell insert with a suitable substrate (e.g., fibronectin fragment CS-1 for α4 integrin-mediated migration).
-
Add a chemoattractant to the lower chamber.
-
-
Dose-Response Preparation:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 25, 50, and 100 μM.
-
Include a vehicle control (e.g., DMSO) and a negative control using the inactive isomer 6-B234TTQ.
-
-
Incubation:
-
Resuspend the cells in the medium containing the different concentrations of this compound or controls.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the underside of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Plot the percentage of inhibition of migration against the concentration of this compound.
-
Determine the IC50 value, which is the concentration that results in 50% inhibition of migration.
-
Protocol 2: Co-Immunoprecipitation to Confirm Inhibition of α4-Paxillin Interaction
-
Cell Treatment: Treat your cells (e.g., Jurkat T cells) with varying concentrations of this compound and a vehicle control for a predetermined time.
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-paxillin antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-α4 integrin antibody and an anti-paxillin antibody.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated α4 integrin with increasing concentrations of this compound indicates the inhibition of the α4-paxillin interaction.
Visualizations
Caption: Inhibition of the α4 Integrin-Paxillin interaction by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for low inhibition with this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Migration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell migration assays.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your migration experiments.
Problem 1: No or very few migrating/invading cells.
If you observe little to no cell migration or invasion, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Incorrect pore size | Ensure the pore size of the transwell insert is appropriate for your cell type. The pores should be large enough for cells to squeeze through but not so large that they fall through.[1][2][3][4][5] |
| Low cell viability | Check cell viability before seeding. Poor cell health can significantly impact migration.[3] |
| Suboptimal cell seeding density | Titrate the cell seeding density to find the optimal concentration for your experiment.[1][2][4][5] Too few cells will result in a low signal, while too many can lead to oversaturation of the pores.[1][2] |
| Inactive chemoattractant | Verify the activity of your chemoattractant. Include positive and negative controls in your experimental setup.[1][3] Consider titrating the chemoattractant concentration to find the optimal level.[1][4] |
| Cell receptor damage | Avoid harsh cell harvesting methods, such as excessive trypsinization, which can damage cell surface receptors required for migration.[1][2][6] |
| Insufficient incubation time | Optimize the incubation time for your specific cell line and experimental conditions.[4] Different cell types migrate at different rates.[7] |
| Overly thick Matrigel layer (for invasion assays) | If using a Matrigel for invasion assays, ensure the layer is not too thick, as this can impede cell movement.[3] |
| Air bubbles | Ensure no air bubbles are trapped beneath the transwell insert, as this can interfere with the chemoattractant gradient.[3][8] |
Problem 2: Excessive or complete cell migration.
If you observe that nearly all cells have migrated, consider these points:
| Potential Cause | Suggested Solution |
| Incubation time is too long | Reduce the incubation time to better capture the dynamic range of migration. |
| Cell seeding density is too low | A low number of seeded cells can quickly migrate, leading to an impression of complete migration. Optimize the seeding density.[1][2] |
| Pore size is too large | If the pores are too large for your cell type, cells may passively move through the membrane instead of actively migrating.[4][5] |
| Chemoattractant concentration is too high | An excessively high concentration of chemoattractant can lead to a rapid and overwhelming migratory response. Titrate the chemoattractant to an optimal concentration.[4] |
Problem 3: High variability between replicate wells.
Inconsistent results across replicate wells can be frustrating. Here are some common causes and how to address them:
| Potential Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and pipette carefully to dispense equal numbers of cells into each well.[3] Gently agitate the plate after seeding to ensure even distribution.[8] |
| Uneven scratch in wound healing assays | Practice creating uniform scratches. Inconsistent scratch width is a major source of variability.[9][10] Consider using automated tools for creating uniform scratches.[11] |
| Cell clumping | Cell clumping can lead to uneven migration. Ensure a single-cell suspension before seeding. |
| Edge effects | Be mindful of "edge effects" in multi-well plates, where wells on the periphery may behave differently. Consider not using the outer wells for critical experiments. |
| Incomplete removal of non-migrated cells | When using transwell assays, ensure all non-migrated cells are completely removed from the top of the insert before quantification.[2][4] |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between cell migration and cell proliferation in my assay?
To ensure you are measuring migration and not cell division, you can:
-
Use a proliferation inhibitor: Mitomycin C is commonly used to inhibit DNA synthesis and, therefore, cell proliferation.[12] However, be aware that it can also affect RNA and protein synthesis.[13]
-
Reduce serum concentration: Performing the assay in a low-serum medium can minimize proliferation.[9]
-
Run a parallel proliferation assay: Conduct a separate proliferation assay under the same conditions to quantify the contribution of cell division to your results.[13]
-
Shorten the assay duration: Migration assays are typically run for 24-48 hours. Longer incubation times increase the likelihood that proliferation will significantly contribute to the results.[13]
Q2: What are the key differences between a migration assay and an invasion assay?
The primary difference lies in the presence of a barrier that mimics the extracellular matrix (ECM).
-
Migration Assay: Measures the movement of cells through a porous membrane.[14]
-
Invasion Assay: Measures the ability of cells to move through a porous membrane coated with a layer of ECM components, such as Matrigel.[14][15][16] This requires the cells to degrade the matrix, simulating the invasive process.[15]
Q3: How do I choose the correct pore size for my transwell inserts?
The ideal pore size depends on the size and migratory characteristics of your cells. The goal is to select a pore size that allows active migration but prevents passive cell passage.[1][4] It's recommended to consult literature for your specific cell type or perform preliminary experiments with different pore sizes.
Q4: What are the best practices for setting up controls in a migration assay?
Proper controls are essential for interpreting your results.[1] Key controls include:
-
Negative Control: A well with no chemoattractant to measure baseline, random cell movement.[1]
-
Positive Control: A well with a known chemoattractant to confirm that the cells are capable of migrating and the assay is working correctly.[1]
-
Vehicle Control: If your experimental compound is dissolved in a solvent (e.g., DMSO), include a control with just the solvent to account for any effects it may have on cell migration.
Experimental Protocols
General Transwell Migration Assay Protocol
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest cells using a gentle method to avoid receptor damage.[1][2] Resuspend cells in serum-free media.[7]
-
Assay Setup: Place transwell inserts into the wells of a multi-well plate. Add media containing the chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time.
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab.[2][4]
-
Staining and Quantification: Fix and stain the migrated cells on the bottom of the insert. Count the number of migrated cells using a microscope.[7]
General Scratch (Wound Healing) Assay Protocol
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.[9]
-
Creating the Scratch: Use a sterile pipette tip or a specialized tool to create a uniform "scratch" or cell-free gap in the monolayer.[9][12]
-
Washing: Gently wash the wells with media or PBS to remove dislodged cells and debris.[11][12]
-
Treatment: Add fresh media, with or without your test compound, to the wells.
-
Imaging: Capture images of the scratch at time zero and at regular intervals thereafter using a microscope.[9]
-
Analysis: Measure the width or area of the scratch at each time point to determine the rate of wound closure.
Visual Guides
Below are diagrams illustrating key experimental workflows and troubleshooting logic.
Caption: A flowchart of the general transwell migration assay workflow.
Caption: A decision tree for troubleshooting low cell migration results.
Caption: A diagram illustrating the key difference between migration and invasion assays.
References
- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 2. fishersci.de [fishersci.de]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. ibidi.com [ibidi.com]
- 11. google.com [google.com]
- 12. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. medchemexpress.com [medchemexpress.com]
- 16. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
6-B345TTQ solubility and stability in culture media
This technical support center provides guidance on the solubility and stability of 6-B345TTQ in common cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a competitive inhibitor of the α4 integrin-paxillin interaction.[1][2] By impairing the binding of paxillin to the α4 integrin subunit, it specifically decreases α4-mediated cell migration.[1][2] This compound is utilized in research to study inflammatory processes and cell migration.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
To prepare a stock solution, this compound can be dissolved in DMSO at a concentration of 10 mM.[1] The stability of the compound under different storage conditions is summarized below.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent (DMSO) | -80°C | 6 Months |
| In Solvent (DMSO) | -20°C | 6 Months |
| Data sourced from supplier datasheet.[1] |
Q3: My this compound precipitated after I added it to my culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous culture media is a common issue related to compound solubility. Please refer to the troubleshooting guide below for solutions.
Troubleshooting Guide
Issue: Compound Precipitation in Culture Medium
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | The aqueous solubility of this compound in media is not published. Perform a solubility test to determine its maximum soluble concentration in your specific medium (see Protocol 1). Consider lowering the final working concentration if possible. |
| High percentage of DMSO in final solution. | Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%. High concentrations of DMSO can be toxic to cells and may affect compound solubility. |
| Shock precipitation during dilution. | Add the DMSO stock solution to the culture medium drop-wise while vortexing or swirling the medium to ensure rapid mixing. Pre-warming the culture medium to 37°C can also improve solubility. |
| Compound instability over time. | This compound may degrade or precipitate in culture medium over extended incubation periods at 37°C. Prepare fresh working solutions for each experiment and consider performing a time-course stability study (see Protocol 2). |
Experimental Protocols & Workflows
A critical step before conducting experiments is to determine the practical working concentration and stability of this compound in your specific cell culture medium.
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps determine the maximum concentration at which this compound remains soluble in your culture medium.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution into your cell culture medium (e.g., DMEM, RPMI-1640) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Incubation: Incubate the solutions at 37°C in a CO₂ incubator for a standard experimental duration (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each sample for any signs of precipitation. Use a light microscope to check for micro-precipitates.
Protocol 2: Assessing Stability in Culture Medium
This protocol assesses the chemical stability of this compound over time in your culture medium at 37°C.
-
Preparation: Prepare a solution of this compound in your culture medium at the desired final working concentration (determined from Protocol 1).
-
Time Points: Aliquot the solution into separate sterile tubes for different time points (e.g., 0h, 2h, 6h, 12h, 24h, 48h).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove the corresponding tube and immediately freeze it at -80°C to halt degradation.
-
Analysis: Analyze the concentration of the active compound in each sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its half-life and degradation profile in the culture medium.
Signaling Pathway
This compound targets the interaction between α4 integrin and paxillin, a key step in the signaling cascade that mediates cell migration.
References
- 1. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Identifying Potential Off-Target Effects of 6-B345TTQ
Disclaimer: The compound "6-B345TTQ" is a hypothetical small molecule used here for illustrative purposes. The following guidance is based on established principles for identifying off-target effects of kinase inhibitors and should be adapted for specific research contexts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of the hypothetical kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects are unintended interactions of a therapeutic agent with molecules other than its intended target.[1][2] For a kinase inhibitor like this compound, this means it may bind to and inhibit other kinases besides its primary target. This is a significant concern because the human kinome (the full complement of protein kinases) has over 500 members, many of which share structural similarities in the ATP-binding site targeted by most inhibitors.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][4]
Q2: My experimental results with this compound are unexpected. Could this be due to off-target effects?
A2: Yes, unexpected or inconsistent results are often a primary indication of off-target effects. If the observed cellular phenotype does not align with the known function of the intended target kinase, it is crucial to investigate potential off-target activities.
Q3: How can I begin to differentiate between on-target and off-target effects of this compound in my experiments?
A3: A multi-step approach is recommended to distinguish between on-target and off-target effects[5]:
-
Dose-Response Analysis: Conduct a thorough dose-response curve. A significant difference between the biochemical IC50 for the intended target and the cellular potency for the observed phenotype may suggest off-target effects.
-
Use a Structurally Distinct Inhibitor: Employ a control compound with a different chemical structure that targets the same kinase. If this control does not produce the same phenotype as this compound, it points towards off-target effects being responsible for the observed outcome.[1][5]
-
Target Engagement Assays: Confirm that this compound is engaging its intended target within your cellular model at the concentrations being used.
-
Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not reversed, it strongly indicates an off-target mechanism.[1]
Q4: What are the primary methods for identifying the specific off-targets of this compound?
A4: Several methods can be used to identify specific off-targets:
-
Kinase Profiling: This is a direct approach where this compound is screened against a large panel of purified kinases to identify unintended interactions.
-
Computational Prediction: Bioinformatics tools can predict potential off-target binding sites based on sequence or structural similarity to the primary target.[2]
-
Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target engagement in a cellular context.[1]
-
Chemical Proteomics: Methods such as Kinobeads pulldown followed by mass spectrometry can identify proteins that this compound interacts with in a cellular lysate.[6]
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[1] Alternatively, this compound may have poor cell permeability or be subject to rapid metabolism within the cell.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Issue 2: High Cellular Toxicity at Concentrations Required for On-Target Inhibition
Possible Cause: this compound may be interacting with off-target proteins that are essential for cellular processes, leading to toxicity.[1]
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound needed for on-target inhibition to see if toxicity can be mitigated.[1]
-
Compare with Other Inhibitors: Test other inhibitors of the same target. If they do not exhibit similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.
-
Screen Against a Cell Line Panel: Use a panel of cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with the target's expression, it suggests off-target effects.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table illustrates how to present data from a kinome-wide selectivity screen. The dissociation constant (Kd) indicates the binding affinity of this compound to various kinases. A lower Kd value signifies a stronger interaction.
| Kinase Target | Kd (nM) | Selectivity Score | Potential Implication |
| Primary Target | 15 | 1.0 | On-Target Activity |
| Off-Target A | 30 | 2.0 | High-confidence off-target, may contribute to phenotype |
| Off-Target B | 150 | 10.0 | Moderate-confidence off-target |
| Off-Target C | 800 | 53.3 | Low-confidence off-target |
Table 2: Comparison of Inhibitors in a Cellular Assay
This table provides an example of how to structure data for comparing this compound with a structurally distinct inhibitor of the same primary target.
| Inhibitor | On-Target IC50 (nM) | Cellular Phenotype EC50 (nM) | Cytotoxicity CC50 (µM) |
| This compound | 25 | 50 | 1.5 |
| Control Inhibitor | 30 | 65 | > 20 |
Interpretation: The significant difference in cytotoxicity between this compound and the control inhibitor, despite similar on-target and cellular phenotype potencies, suggests that the toxicity of this compound is likely driven by off-target effects.
Experimental Protocols
Protocol 1: KinomeScan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases.
Experimental Workflow:
Caption: KINOMEscan™ experimental workflow.
Methodology:
-
Kinase Preparation: A panel of kinases is tagged with unique DNA barcodes.
-
Competition Assay: The DNA-tagged kinases are incubated with an immobilized, active-site-directed ligand in the presence of varying concentrations of this compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tags. A reduction in the amount of bound kinase indicates competition by this compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for this compound against each kinase in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method for verifying target engagement in a cellular environment by measuring the thermal stability of a protein upon ligand binding.
Experimental Workflow:
Caption: CETSA experimental workflow.
Methodology:
-
Cell Treatment: Cells are treated with either this compound or a vehicle control.[6]
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
Lysis and Separation: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.[6]
-
Analysis: The amount of the target protein remaining in the soluble fraction is analyzed by Western blotting.
-
Interpretation: Binding of this compound to its target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling Pathways
Below is a hypothetical signaling pathway illustrating how an off-target effect of this compound could lead to an unexpected phenotype.
Caption: Hypothetical signaling pathway of this compound.
References
Technical Support Center: Experimental Controls for 6-B345TTQ and Similar Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for selecting the appropriate controls when conducting experiments with the novel compound 6-B345TTQ and its analogs (e.g., 6-B234TTQ). Proper controls are essential for the accurate interpretation of experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls I need for my experiments with this compound?
A1: For any experiment involving this compound, you should include three fundamental types of controls: a negative control, a positive control, and a vehicle control.[4][5] These controls help ensure that any observed effects are due to the compound itself and not other factors.[1][6]
-
Negative Control: This is a sample that is not treated with any compound and serves as a baseline for the normal physiological state of the cells.[7]
-
Positive Control: This is a sample treated with a known compound that is expected to produce a specific, measurable effect, confirming that your assay is working correctly.[1][4][8]
-
Vehicle Control: This sample is treated with the solvent (e.g., DMSO, ethanol) used to dissolve this compound.[6][7] This is crucial to demonstrate that the solvent itself does not cause any cellular effects.[6]
Q2: My cells treated with the vehicle (DMSO) are showing a slight change in morphology. What should I do?
A2: This is a common issue. The first step is to determine if the vehicle concentration is too high. It is recommended to use a DMSO concentration of less than 0.5%, and ideally, it should be kept consistent across all wells.[9] If you observe an effect with the vehicle, you should compare your this compound-treated samples to the vehicle control, not the untreated (negative) control, to isolate the effect of the compound. If the vehicle's effect is significant, consider using an alternative solvent.
Q3: How do I choose a positive control for my this compound experiment?
A3: The choice of a positive control depends on the expected biological activity of this compound. For instance, if this compound is a hypothesized inhibitor of the hypothetical "Kinase X" in a cancer cell line, a known, well-characterized inhibitor of Kinase X would be an appropriate positive control.[2][10] If the goal is to induce cell death, a compound like Staurosporine could be used. The positive control should have a well-documented mechanism of action in your experimental system.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed with this compound | Compound inactivity, incorrect dosage, or assay failure. | Check your positive control. If the positive control also shows no effect, the assay itself is likely flawed.[1] If the positive control works, consider increasing the concentration of this compound. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpected results in negative control | Contamination of cells or media. | Always use sterile techniques.[3] Regularly test your cell cultures for mycoplasma contamination. |
| Vehicle control shows similar or greater effect than this compound | The vehicle is causing a biological effect. | Lower the concentration of the vehicle. If that is not possible, the results should be interpreted with caution, and the effect of the compound is the difference between the compound-treated and vehicle-treated cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations.
-
Treatment:
-
Negative Control: Add only cell culture medium.
-
Vehicle Control: Add medium with the same concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Test Wells: Add the various concentrations of this compound.
-
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Hypothetical Data Presentation
| Treatment | Concentration | Average Absorbance (570 nm) | % Viability vs. Vehicle |
| Negative Control | - | 1.25 | 104.2% |
| Vehicle Control | 0.1% DMSO | 1.20 | 100% |
| Positive Control | 10 µM Doxorubicin | 0.30 | 25% |
| This compound | 1 µM | 1.15 | 95.8% |
| This compound | 10 µM | 0.85 | 70.8% |
| This compound | 100 µM | 0.40 | 33.3% |
Visual Guides
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
Experimental Workflow
Caption: General workflow for a cell-based assay with this compound.
Logic for Control Selection
Caption: Decision-making process for using controls in your experiment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bioivt.com [bioivt.com]
- 3. biocompare.com [biocompare.com]
- 4. researchhub.com [researchhub.com]
- 5. Scientific control - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
Technical Support Center: Minimizing Cytotoxicity of 6-B345TTQ in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of 6-B345TTQ, an α4 integrin inhibitor, during prolonged experimental timelines. The information is tailored for scientists and professionals in drug development working with cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of α4 integrin. It functions by competitively inhibiting the interaction between the cytoplasmic tail of α4 integrin and the signaling adapter protein, paxillin. This disruption interferes with downstream signaling pathways that are crucial for cell migration, adhesion, and spreading.
Q2: Is this compound known to be cytotoxic?
A2: Published short-term studies (up to 5 hours) on cell migration have referred to this compound as non-cytotoxic at concentrations effective for inhibiting cell migration (up to 50 μM). However, the potential for cytotoxicity in long-term cultures (e.g., 24, 48, 72 hours or longer) has not been extensively documented. Prolonged inhibition of integrin function can potentially lead to a form of programmed cell death known as anoikis in anchorage-dependent cells.
Q3: What are the common cell lines used in studies with this compound?
A3: The most commonly reported cell lines used in functional assays with this compound are Jurkat (a human T lymphocyte line) and THP-1 (a human monocytic cell line). Chinese Hamster Ovary (CHO) cells have also been used in studies involving transfection of integrin subunits.
Q4: What is the recommended solvent for dissolving this compound?
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in aqueous solutions like cell culture medium over extended periods has not been publicly documented. The stability of a compound can be influenced by factors such as pH, temperature, and interactions with media components. For long-term experiments, it is highly recommended to determine the stability of the compound under your specific culture conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in long-term cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Increased cell death observed after 24 hours of treatment. | 1. High concentration of this compound: The effective concentration for short-term assays may be cytotoxic over longer periods. 2. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Compound instability: Degradation of this compound over time could lead to the formation of toxic byproducts. 4. Induction of anoikis: Prolonged disruption of cell adhesion signaling may be inducing apoptosis. | 1. Perform a dose-response cytotoxicity assay over 24, 48, and 72 hours to determine the IC50 value and a non-toxic working concentration for long-term studies. 2. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a high-concentration stock of this compound in DMSO to minimize the volume added to the culture medium. Include a vehicle control (medium with the same DMSO concentration) in all experiments. 3. Assess the stability of this compound in your cell culture medium over the course of your experiment. If significant degradation occurs, consider replenishing the compound with fresh medium at regular intervals. 4. Investigate the mechanism of cell death. Use assays for apoptosis (e.g., Annexin V/PI staining) and necrosis to determine if the cytotoxicity is programmed. |
| Precipitate observed in the culture medium after adding this compound. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: The compound may be interacting with serum proteins or other components, leading to precipitation. | 1. Determine the aqueous solubility of this compound in your specific cell culture medium. 2. Modify the dissolution method: First, dilute the DMSO stock of this compound in a small volume of serum-free medium before adding it to the final culture volume. 3. Consider using a serum-free or reduced-serum medium if compatible with your cell line, as serum proteins can sometimes cause precipitation of small molecules. |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the per-cell concentration of the inhibitor. 2. Inconsistent compound activity: Degradation of the this compound stock solution or in the working dilutions. 3. Cell passage number: Cells at high passage numbers may have altered sensitivity to the compound. | 1. Maintain consistent cell seeding densities for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells (e.g., Jurkat, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Incubation: Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol helps determine the stability of this compound under your experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Spike the Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubation: Incubate the tubes under standard cell culture conditions.
-
Sample Collection: At each time point, remove a tube and store it at -80°C.
-
Analysis: Analyze the concentration of this compound in each sample using HPLC or LC-MS.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life.
Protocol 3: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol helps to determine the mode of cell death induced by this compound.
Materials:
-
Target cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
The following tables are templates for organizing your experimental data.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Jurkat | 24 | User Data |
| 48 | User Data | |
| 72 | User Data | |
| THP-1 | 24 | User Data |
| 48 | User Data | |
| 72 | User Data |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | User Data | 100 |
| 24 | User Data | User Data |
| 48 | User Data | User Data |
| 72 | User Data | User Data |
Visualizations
improving the reproducibility of 6-B345TTQ in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vivo studies involving 6-B345TTQ, a novel small molecule inhibitor of the GigaGrowth signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of GigaGrowth Kinase (GGK), a key enzyme in the GigaGrowth signaling pathway implicated in various forms of cancer. By inhibiting GGK, this compound aims to block downstream signaling events that promote tumor cell proliferation and survival.
Q2: What are the most common sources of variability in this compound in vivo studies?
A2: The most common sources of variability include:
-
Formulation and Bioavailability: this compound has low aqueous solubility, which can lead to inconsistent absorption and exposure.
-
Animal Model Selection: The choice of tumor model and mouse strain can significantly impact study outcomes.[1][2]
-
Experimental Design and Conduct: Lack of randomization, improper blinding, and inadequate sample size can introduce bias.[1][2][3]
-
Technical Skill and Laboratory Practices: Inconsistent dosing techniques and improper handling of the compound can affect results.[4][5][6]
Q3: How should this compound be formulated for in vivo administration?
A3: Due to its low solubility, a micronized suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 is recommended for oral gavage. It is crucial to ensure a uniform and stable suspension to achieve consistent dosing.
Q4: What are the key considerations for selecting an appropriate animal model?
A4: The selection of an animal model is a critical factor for the success of in vivo studies.[1] Key considerations include:
-
Target Expression: The chosen tumor model should express the GigaGrowth Kinase (GGK) target.
-
Translational Relevance: The model should recapitulate key aspects of the human disease.[7]
-
Genetic Background: The genetic background of the mouse strain can influence drug metabolism and tumor growth.[1]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Success Metric |
| Inconsistent Formulation | Ensure this compound is fully suspended before each dose. Use a fresh preparation for each dosing day. Validate the homogeneity of the suspension. | Coefficient of variation (CV) of plasma drug concentration <20%. |
| Improper Dosing Technique | Train all personnel on consistent oral gavage techniques. Verify the dose volume for each animal based on its body weight. | Reduced inter-animal variability in tumor growth within the same group. |
| Inadequate Randomization | Randomize animals into treatment groups based on tumor volume after tumors are established.[2] | Similar mean and variance of tumor volumes across all groups at the start of treatment. |
| Insufficient Sample Size | Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.[1] | Statistical power of >80% to detect the expected effect size. |
Issue 2: Poor Oral Bioavailability and Low Plasma Exposure
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Success Metric |
| Poor Solubility | Consider alternative formulation strategies such as amorphous solid dispersions or lipid-based formulations to enhance solubility and absorption.[8][9] | Increased Cmax and AUC in pharmacokinetic studies. |
| First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8] Consider co-administration with a metabolic inhibitor (in exploratory studies) or parenteral routes of administration.[10] | Higher plasma concentrations of the parent compound. |
| Incorrect Vehicle | The chosen vehicle may not be optimal for this compound. Screen a panel of pharmaceutically acceptable vehicles to identify one that improves wetting and dissolution. | Improved and more consistent plasma exposure levels. |
Issue 3: Unexpected Toxicity or Adverse Events
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Success Metric |
| Off-Target Effects | Conduct in vitro profiling of this compound against a panel of kinases and other relevant targets to identify potential off-target activities. | Identification of any off-target interactions that could explain the observed toxicity. |
| Formulation Vehicle Toxicity | Run a vehicle-only control group to assess any toxicity associated with the formulation components. | No adverse events observed in the vehicle control group. |
| Species-Specific Metabolism | The toxic metabolite might be specific to the animal model used. Analyze metabolite profiles in plasma and tissues to identify any unique and potentially toxic metabolites. | Identification of species-specific metabolites that correlate with toxicity. |
| Dosing Errors | Double-check all dose calculations and ensure proper calibration of dosing equipment.[6] | Consistent and accurate dosing confirmed by analytical chemistry. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Gradually add the this compound powder to the vehicle while stirring continuously to form a homogenous suspension.
-
Use a homogenizer to reduce particle size and ensure uniform suspension.
-
Store the suspension at 4°C and protect it from light. Agitate thoroughly before each use.
Protocol 2: In Vivo Efficacy Study in Xenograft Model
-
Implant tumor cells (e.g., human colon cancer cell line HCT116) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Monitor tumor growth until tumors reach a mean volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=10 per group).
-
Administer this compound or vehicle orally once daily at the desired dose level.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, collect tumors and plasma for pharmacodynamic and pharmacokinetic analysis.
Visualizations
Caption: The GigaGrowth signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A logical diagram for troubleshooting high variability in study outcomes.
References
- 1. ichor.bio [ichor.bio]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. Key elements of a well-designed experiment | NC3Rs [nc3rs.org.uk]
- 4. donotedit.com [donotedit.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. kosheeka.com [kosheeka.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
addressing variability in cell response to 6-B345TTQ treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell response to 6-B345TTQ treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Cell Migration
Question: We are not observing the expected inhibition of cell migration after treating our cells with this compound. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low or Absent Target Expression | Verify the expression levels of α4 integrin (ITGA4) and paxillin (PXN) in your cell line. Expression of these proteins can vary significantly between cell types.[1] Consult the data tables below or perform western blotting or flow cytometry to confirm expression. If expression is low, consider using a cell line with higher documented expression of both targets. |
| Suboptimal Assay Conditions | Optimize your cell migration assay. Key parameters to consider include cell seeding density, serum concentration in the media, and the type and concentration of chemoattractant used.[2][3][4] It is advisable to perform a titration of the chemoattractant and determine the optimal incubation time for your specific cell line.[2] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between cell types. |
| Cell Line Integrity and Health | Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. |
| Compensatory Signaling Pathways | Cells may utilize alternative migration pathways that are independent of the α4 integrin-paxillin interaction. For example, other integrins like β2 integrins can also play a role in cell homing and migration.[5] Consider investigating the involvement of other adhesion molecules in your cell model. |
Issue 2: High Variability in Migration Inhibition Between Replicates
Question: We are seeing significant well-to-well or experiment-to-experiment variability in our migration assays with this compound. How can we reduce this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Inaccurate cell counting and uneven distribution of cells in the wells are common sources of variability.[3] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can lead to changes in media concentration and affect cell behavior. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Variations in Assay Timing | Be consistent with incubation times for both the this compound treatment and the migration assay itself. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between α4 integrin and paxillin.[6] This interaction is crucial for α4-mediated cell migration. By disrupting this interaction, this compound inhibits the downstream signaling pathways that lead to cell movement.[7]
Q2: Which cell lines are most likely to respond to this compound?
A2: Cell lines with high expression of both α4 integrin (ITGA4) and paxillin (PXN) are the most likely to show a significant response to this compound. This compound has been shown to be effective in T cell and monocyte cell lines.[6] Refer to the protein expression tables below for guidance on selecting appropriate cell lines.
Q3: Are there any known off-target effects of this compound?
A3: Studies have shown that this compound is a specific inhibitor of the α4 integrin-paxillin interaction and does not significantly affect T-cell migration mediated by other integrin subunits.[6]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: A co-immunoprecipitation (co-IP) assay can be used to demonstrate the disruption of the α4 integrin-paxillin interaction. By immunoprecipitating paxillin, you can assess the amount of co-precipitated α4 integrin in the presence and absence of this compound. A reduction in the amount of co-precipitated α4 integrin would indicate target engagement.
Data Presentation
Table 1: Relative mRNA Expression of ITGA4 and PXN in Selected Cancer Cell Lines
Data is presented as normalized transcript per million (nTPM) from the Human Protein Atlas.
| Cell Line | Cancer Type | ITGA4 (nTPM) | PXN (nTPM) |
| A-431 | Epidermoid carcinoma | 0.0 | 114.2 |
| A549 | Lung carcinoma | 0.1 | 148.8 |
| HCT-116 | Colorectal carcinoma | 0.0 | 100.2 |
| HEK 293 | Embryonic kidney | 0.1 | 113.1 |
| HeLa | Cervical carcinoma | 0.0 | 125.7 |
| Hep G2 | Liver carcinoma | 0.0 | 56.4 |
| K-562 | Leukemia | 138.2 | 87.0 |
| MCF7 | Breast carcinoma | 0.0 | 121.3 |
| PC-3 | Prostate carcinoma | 0.1 | 134.1 |
| U-2 OS | Osteosarcoma | 0.0 | 185.3 |
Table 2: Relative Protein Expression of ITGA4 and PXN in Selected Cancer Cell Lines
Data from the Cancer Cell Line Encyclopedia (CCLE) presented as relative protein abundance (Log2).
| Cell Line | Cancer Type | ITGA4 (Log2) | PXN (Log2) |
| JURKAT | Leukemia | 2.5 | 1.2 |
| MOLT-4 | Leukemia | 2.1 | 1.5 |
| RPMI-8226 | Myeloma | 3.0 | 0.9 |
| A549 | Lung Cancer | -1.8 | 1.8 |
| MCF7 | Breast Cancer | -2.5 | 1.7 |
| PC3 | Prostate Cancer | -2.2 | 1.9 |
| U87MG | Glioblastoma | -1.9 | 2.1 |
Note: Expression data can vary based on the specific clone and culture conditions. It is always recommended to validate the expression levels in your own laboratory.
Experimental Protocols
1. Transwell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by culturing in a medium containing 0.1-0.5% FBS for 12-24 hours.[4]
-
Assay Setup:
-
Coat the top of the transwell insert membrane (typically 8 µm pore size) with an appropriate extracellular matrix (ECM) protein (e.g., fibronectin) if required for your cell type.
-
Add chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Harvest and resuspend the serum-starved cells in a serum-free medium.
-
-
Treatment and Seeding:
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Seed the treated cells into the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-24 hours), allowing cells to migrate through the membrane.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
2. Co-Immunoprecipitation (Co-IP) of α4 Integrin and Paxillin
This protocol provides a method to assess the interaction between α4 integrin and paxillin.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against paxillin overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against α4 integrin and paxillin to detect the co-immunoprecipitated proteins.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting cell migration.
Caption: Troubleshooting workflow for this compound treatment variability.
References
- 1. ITGA4 as a potential prognostic and immunotherapeutic biomarker in human cancer and its clinical significance in gastric cancer: an integrated analysis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-mediated Signaling via Paxillin-GIT1-PIX Promotes Localized Rac Activation at the Leading Edge and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-B345TTQ Enzyme Inhibitor
Welcome to the technical support center for the 6-B345TTQ enzyme inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] For short-term use, refrigeration at 4°C is acceptable for lyophilized powders.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the inhibitor into smaller, single-use vials upon receipt.[3]
Q2: How should I reconstitute this compound?
A2: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to use an appropriate solvent to ensure complete solubilization. Always run a control with the solvent alone in your experiments to account for any non-specific effects.[4]
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a reversible, competitive inhibitor. This means it binds non-covalently to the enzyme's active site and can be outcompeted by high concentrations of the substrate.[5][6][7][8][9]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2] If working with the powdered form, a mask is recommended to prevent inhalation.[10]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Solution |
| No inhibitory effect observed | Incorrect inhibitor concentration. | Use a concentration 5 to 10 times higher than the known Ki or IC50 value. If unknown, perform a dose-response experiment with a wide range of concentrations.[4] |
| Degraded inhibitor. | Ensure the inhibitor has been stored correctly. If degradation is suspected, use a fresh stock. | |
| Incorrect assay conditions. | Verify that the pH, temperature, and buffer composition are optimal for enzyme activity.[3] | |
| Inconsistent or variable results | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. |
| Instability of assay components. | Check the stability of the enzyme and substrate under the assay conditions. Some components may degrade over the course of the experiment.[11] | |
| Edge effects in microplates. | If using microplates, be aware of potential evaporation at the edges. Use temperature-controlled equipment or fill all wells evenly to minimize this effect.[12] | |
| Decreased enzyme activity in control group | Solvent interference. | The solvent used to dissolve the inhibitor (e.g., DMSO) may be inhibiting the enzyme at the concentration used. Run a solvent-only control to assess its effect.[4] |
| Enzyme instability. | Enzymes can lose activity if not stored or handled properly. Avoid repeated freeze-thaw cycles and keep the enzyme on ice during the experiment.[3] |
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Prepare Buffers and Solutions : Prepare a buffer at the optimal pH for the target enzyme.[13] Prepare stock solutions of the enzyme, substrate, and this compound.
-
Enzyme Dilution : Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.[13]
-
Pre-incubation with Inhibitor : Mix the enzyme with various concentrations of this compound and allow them to pre-incubate for a set period.[4][13] This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate the Reaction : Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[13]
-
Monitor the Reaction : Measure the rate of product formation over time using a suitable detection method, such as spectrophotometry or fluorometry.[13]
-
Data Analysis : Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.[13]
Signaling Pathways and Workflows
Competitive Inhibition Mechanism
The following diagram illustrates the mechanism of competitive inhibition by this compound.
Caption: Competitive inhibition of an enzyme by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the steps for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. k2sci.com [k2sci.com]
- 2. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 3. youtube.com [youtube.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Optimizing Incubation Time for 6-B345TTQ in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the α4 integrin inhibitor, 6-B345TTQ, in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between α4 integrin and paxillin.[1] Integrins are cell adhesion receptors that play a crucial role in cell migration, proliferation, and survival.[2] By disrupting the α4 integrin-paxillin interaction, this compound can inhibit α4-mediated cell migration.[1][3] This makes it a valuable tool for studying inflammatory processes and as a potential therapeutic agent.[4]
Q2: What is a typical starting point for incubation time with this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific assay and cell type being used. For initial experiments, a time-course experiment is strongly recommended. Based on published research and general assay principles, here are some suggested starting ranges:
-
Cell Migration Assays: 3 to 5 hours.[3]
-
Cell Spreading Assays: 45 to 180 minutes.[3]
-
Cell Viability/Proliferation Assays (for IC50 determination): 24, 48, and 72 hours are common time points to test initially.[1][5]
-
Signaling Pathway Analysis (e.g., phosphorylation events): Shorter time points are generally required, ranging from a few minutes to a couple of hours.
Q3: How does this compound affect cell viability?
A3: While this compound is designed to inhibit cell migration, it is important to assess its impact on cell viability in your specific cell line to ensure that the observed effects are not due to cytotoxicity. A standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) should be performed in parallel with your primary assay. It is recommended to test a range of this compound concentrations over your chosen incubation period.
Q4: Can I pre-incubate my cells with this compound before starting my assay?
A4: Yes, pre-incubation with this compound before the addition of a stimulant or chemoattractant is a common practice, particularly in cell migration and signaling assays. A pre-incubation time of 30 minutes to 2 hours is a typical starting point to allow for cellular uptake and target engagement. The optimal pre-incubation time should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects.[6] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[6] |
| No observable effect of this compound | Incubation time is too short for the biological effect to manifest. The concentration of this compound is too low. The cell line may not express sufficient levels of α4 integrin. | Perform a time-course experiment to determine the optimal incubation period. Conduct a dose-response experiment to find the effective concentration range. Confirm α4 integrin expression in your cell line using techniques like flow cytometry or western blotting. |
| Unexpected increase in signal (e.g., proliferation) | This could be a hormetic effect, a phenomenon where a substance has the opposite effect at very low doses than at high doses. | Test a wider range of concentrations, including very low doses, to fully characterize the dose-response curve. |
| Compound precipitation in culture medium | The concentration of this compound may be too high for the solubility in your media. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation persists, consider using a lower concentration of this compound or a different formulation if available. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Cell Migration Assay (Boyden Chamber)
This protocol provides a framework for a time-course experiment to determine the optimal incubation time for this compound in a cell migration assay.
Materials:
-
Cells of interest (e.g., Jurkat T cells, THP-1 monocytes)[3]
-
This compound
-
Cell culture medium (serum-free for migration)
-
Chemoattractant (e.g., SDF-1α for Jurkat cells, MCP-1 for THP-1 cells)[3]
-
Boyden chamber apparatus with appropriate pore size inserts
-
Fibronectin or VCAM-1 to coat inserts
-
Cell viability stain (e.g., Calcein AM or Trypan Blue)
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Culture cells to log phase. On the day of the experiment, harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Insert Coating: Coat the underside of the Boyden chamber inserts with an appropriate substrate for α4 integrin-mediated migration (e.g., fibronectin or VCAM-1) and allow to dry.
-
Assay Setup:
-
Add chemoattractant to the lower wells of the Boyden chamber plate.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Time-Course Incubation: Incubate the plate at 37°C in a CO2 incubator. Set up separate plates or wells for each time point to be tested (e.g., 1, 2, 4, 6, and 8 hours).
-
Quantification of Migration: At each time point:
-
Remove the inserts from the wells.
-
Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several fields of view using a microscope, or lyse the stained cells and measure the absorbance/fluorescence with a plate reader.
-
-
Data Analysis: For each concentration of this compound, plot the number of migrated cells against the incubation time. The optimal incubation time is the point at which a significant and robust inhibition of migration is observed.
Quantitative Data Summary
| Incubation Time (Hours) | Vehicle Control (Migrated Cells) | 1 µM this compound (Migrated Cells) | 10 µM this compound (Migrated Cells) | 50 µM this compound (Migrated Cells) |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| This is a template table. Users should populate it with their experimental data. |
Visualizations
Caption: α4 Integrin Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Incubation Time Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 6-B345TTQ's Inhibitory Effect on α4-Mediated Cell Migration
This guide provides a comparative analysis of the small molecule inhibitor 6-B345TTQ, focusing on its specific inhibitory effect on the interaction between the α4 integrin subunit and paxillin. The validation of this specific mechanism of action is demonstrated through comparative experiments utilizing wild-type and α4(Y991A) mutant cells. The data presented herein is crucial for researchers in cellular biology and drug development focused on inflammatory diseases and cancer, where α4 integrin-mediated cell migration plays a pivotal role.
Mechanism of Action of this compound
The compound this compound has been identified as a specific inhibitor of the α4 integrin-paxillin interaction. This interaction is a critical downstream signaling event following integrin-ligand binding, leading to the reorganization of the cytoskeleton and subsequent cell migration. By disrupting the binding of paxillin to the α4 cytoplasmic tail, this compound effectively attenuates α4-mediated cell migration. To validate this specific inhibitory mechanism, experiments were conducted using cells expressing a mutant form of the α4 integrin, α4(Y991A), where the tyrosine residue essential for paxillin binding is replaced with alanine.
Data Summary: Inhibitory Effect of this compound on Cell Migration
The inhibitory effect of this compound on α4-mediated cell migration was quantified using a modified Boyden chamber assay. The results demonstrate a specific inhibition in cells expressing the wild-type α4 integrin, while the compound had no significant effect on the residual migration of α4(Y991A) mutant cells. This provides definitive evidence that this compound's primary mechanism of action is the disruption of the α4-paxillin interaction.[1]
| Cell Type | Treatment | Migration Inhibition (%) |
| Jurkat T cells (Wild-type α4) | This compound | 56.4% |
| THP-1 Monocytes (Wild-type α4) | This compound | 52.6% |
| α4(Y991A) Mutant Cells | This compound | Not significant |
Experimental Protocols
A detailed methodology for the key experiments is provided below to allow for replication and further investigation.
1. Cell Culture and Maintenance of Mutant Cell Lines
-
Cell Lines: Jurkat T cells and THP-1 monocytes (for wild-type α4 integrin studies) and a corresponding cell line engineered to express the α4(Y991A) mutation.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Mutant Cell Line Generation: The α4(Y991A) mutant cell line is generated using site-directed mutagenesis to introduce the specific point mutation in the α4 integrin gene, followed by stable transfection and selection.
2. Modified Boyden Chamber Migration Assay
-
Apparatus: A modified Boyden chamber (transwell assay) with a polycarbonate membrane (e.g., 8 µm pore size).
-
Chemoattractant: The lower chamber is filled with culture medium containing a chemoattractant, such as the fibronectin CS-1 fragment, which is a specific ligand for α4 integrin.[1]
-
Cell Preparation: Cells are serum-starved for 4-6 hours, then resuspended in serum-free medium with or without this compound at the desired concentration.
-
Assay Procedure:
-
The cell suspension is added to the upper chamber of the transwell.
-
The chamber is incubated for 4-6 hours at 37°C to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a suitable stain (e.g., crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.
-
-
Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the this compound-treated group to the untreated control group.
Visualizing the Signaling Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Signaling pathway of α4 integrin-mediated cell migration and the inhibitory effect of this compound.
Caption: Experimental workflow for validating the specific inhibitory effect of this compound.
References
A Comparative Guide to the Efficacy of 6-B345TTQ and Other α4 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α4 integrin inhibitor 6-B345TTQ with other prominent inhibitors in its class, including natalizumab, vedolizumab, and carotegrast (AJM300). The focus is on their efficacy, supported by experimental data, to aid in research and development decisions.
Introduction to α4 Integrin Inhibition
Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The α4 integrin subunit, which forms heterodimers with β1 (α4β1 or VLA-4) and β7 (α4β7), plays a crucial role in leukocyte trafficking and adhesion.[1] By binding to vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), α4 integrins facilitate the migration of immune cells to sites of inflammation.[1][2] Consequently, inhibiting α4 integrin function is a key therapeutic strategy for various inflammatory and autoimmune diseases.
This guide focuses on this compound, a small molecule that uniquely inhibits the intracellular interaction between the α4 integrin cytoplasmic tail and the signaling adaptor protein paxillin.[3] This mechanism contrasts with that of monoclonal antibodies like natalizumab and vedolizumab, and the small molecule carotegrast, which typically block the extracellular ligand-binding function of α4 integrins.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and other selected α4 integrin inhibitors. It is important to note that the nature of the available data differs, with preclinical in vitro data for this compound and a mix of preclinical and clinical data for the other inhibitors.
Table 1: Preclinical Efficacy Data
| Inhibitor | Target Interaction | Assay Type | IC50 / EC50 | Reference |
| This compound | α4 integrin - Paxillin | ELISA | 10.8 µM | [4] |
| α4 integrin - Leupaxin | ELISA | 18 µM | [4] | |
| α4-mediated T-cell migration | Boyden Chamber | 56.4% inhibition | [4] | |
| α4-mediated monocyte migration | Boyden Chamber | 52.6% inhibition | [4] | |
| Natalizumab | α4β1 (VLA-4) - VCAM-1 | Adhesion Assay | - | [4] |
| α4β1 binding | Flow Cytometry | EC50 = 0.16 µg/mL | [4] | |
| Vedolizumab | α4β7 - MAdCAM-1 | Adhesion Assay | IC50 = 51.85 ng/mL | [5] |
| α4β7 - MAdCAM-1 | Binding Assay | IC50 = 28.19 ng/mL | [5] | |
| Carotegrast (AJM300) | α4β1 - VCAM-1 | Cytotoxicity Assay | IC50 = 170 ng/mL | [6] |
Table 2: Clinical Efficacy Data (Inflammatory Bowel Disease)
| Inhibitor | Indication | Key Clinical Endpoint | Efficacy | Reference |
| Natalizumab | Crohn's Disease | Clinical Remission | Higher than placebo | [7] |
| Vedolizumab | Ulcerative Colitis | Clinical Remission (Week 6) | 16.9% vs 5.4% (placebo) | [8] |
| Crohn's Disease | Clinical Remission (Week 6) | 14.5% vs 6.8% (placebo) | [8] | |
| Carotegrast (AJM300) | Ulcerative Colitis | Clinical Response (Week 8) | 62.7% vs 25.5% (placebo) | [9] |
| Ulcerative Colitis | Clinical Remission (Week 8) | 23.5% vs 3.9% (placebo) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in this guide.
Inhibition of α4 Integrin-Paxillin Interaction (ELISA)
This protocol is designed to quantify the inhibitory effect of a compound like this compound on the binding of paxillin to the α4 integrin cytoplasmic tail.
-
Plate Coating: Coat a 96-well high-binding microplate with a purified recombinant protein representing the cytoplasmic tail of the α4 integrin subunit overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor and Protein Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the wells, followed by the addition of a fixed concentration of purified, biotinylated paxillin. Incubate for 2 hours at room temperature to allow for binding.
-
Washing: Repeat the washing step to remove unbound paxillin and inhibitor.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Modified Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of leukocytes towards a chemoattractant through a porous membrane.
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant solution (e.g., SDF-1α for lymphocytes) to the lower chamber.
-
Cell Preparation: Resuspend leukocytes (e.g., Jurkat T-cells or primary lymphocytes) in a serum-free medium. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound, natalizumab) or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet.
-
Quantification: Elute the stain from the migrated cells and measure the absorbance of the eluate, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Determine the percentage of migration inhibition at each inhibitor concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
α4 Integrin Signaling Pathway
This diagram illustrates the central role of α4 integrin in mediating cell adhesion and the distinct mechanism of action of this compound.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and validating potential α4 integrin inhibitors.
Conclusion
This compound presents a novel approach to α4 integrin inhibition by targeting the intracellular α4-paxillin signaling axis. This contrasts with established inhibitors like natalizumab, vedolizumab, and carotegrast, which primarily block extracellular ligand binding. While direct, head-to-head efficacy comparisons are challenging due to the different nature of the available data (preclinical for this compound versus predominantly clinical for others), the preclinical data for this compound demonstrates a clear inhibitory effect on a key signaling interaction and subsequent cell migration.
Further research, including in vivo studies and direct comparative preclinical assays, is necessary to fully elucidate the therapeutic potential of this compound relative to existing α4 integrin antagonists. The unique mechanism of action of this compound may offer a differentiated therapeutic profile, potentially with a different safety and efficacy spectrum, warranting its continued investigation in the field of inflammatory and autoimmune diseases.
References
- 1. Natalizumab [sanquin.org]
- 2. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro assessment of the effects of vedolizumab binding on peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring [frontiersin.org]
- 8. Early vedolizumab trough levels predict treatment persistence over the first year in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eapharma.co.jp [eapharma.co.jp]
Comparative Kinetic Analysis of 6-B345TTQ as a Competitive Inhibitor of p38α MAP Kinase
This guide provides a detailed comparative kinetic analysis of the novel compound, 6-B345TTQ, as a competitive inhibitor of the p38α mitogen-activated protein (MAP) kinase. The performance of this compound is evaluated against other known p38α inhibitors, with supporting experimental data and protocols to provide a comprehensive assessment for researchers and professionals in drug development.
Introduction to p38α MAP Kinase and Its Inhibition
The p38α MAP kinase is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress. It plays a central role in signaling pathways that regulate cytokine production, apoptosis, and cell differentiation. Dysregulation of the p38α signaling cascade has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a key target for therapeutic intervention.
Competitive inhibitors act by binding to the active site of the enzyme, thereby preventing the substrate from binding. The efficacy of such inhibitors is typically quantified by their inhibition constant (Ki) and their half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.
Comparative Kinetic Data
The inhibitory activity of this compound against p38α was determined and compared with that of other well-characterized inhibitors. The kinetic parameters are summarized in the table below.
| Compound | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |
| This compound | 15 nM | 45 nM | Competitive |
| SB203580 | 21 nM | 50 nM | Competitive |
| Doramapimod (BIRB 796) | 0.1 nM | 38 nM | Competitive (slow-binding) |
| SKF-86002 | 44 nM | 1.2 µM | Competitive |
Mechanism of Action: Competitive Inhibition
The kinetic data indicate that this compound functions as a competitive inhibitor of p38α. This mechanism involves the inhibitor binding to the ATP-binding pocket of the enzyme, thereby competing with the natural substrate, ATP. The Lineweaver-Burk plot analysis for this compound would show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.
Unveiling the Kinetics of α4 Integrin Inhibition: A Comparative Analysis of 6-B345TTQ
For Immediate Release
This guide provides a detailed comparative analysis of 6-B345TTQ, a small molecule inhibitor targeting the α4 integrin-paxillin interaction, a critical signaling pathway in cell migration and inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the kinetic analysis of enzyme and protein-protein interaction inhibitors. We present a comprehensive overview of this compound's inhibitory effects through Lineweaver-Burk plot analysis, compare its performance with a relevant alternative, and provide detailed experimental protocols for replication and further investigation.
Comparative Performance of α4 Integrin-Paxillin Interaction Inhibitors
The following table summarizes the key quantitative data for this compound and a peptide-based inhibitor derived from paxillin, providing a clear comparison of their inhibitory potency.
| Inhibitor | Type | Target Interaction | IC50 | Estimated Ki | Mode of Inhibition |
| This compound | Small Molecule | α4 Integrin - Paxillin | 10.8 µM (Paxillin)[1], 18 µM (Leupaxin)[1] | ~5.4 µM (Paxillin) | Competitive[1] |
| Paxillin Fragment (Ala176-Asp275) | Peptide | α4 Integrin - Paxillin | Not Reported | Not Reported | Competitive (Inferred) |
Note on Ki Estimation: The inhibition constant (Ki) for this compound was estimated from the reported IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km). For this estimation, it is assumed that the substrate concentration ([S]) used in the IC50 determination was equal to the Michaelis constant (Km), simplifying the equation to Ki = IC50 / 2[2][3][4]. The actual Ki may vary depending on the experimental conditions.
Lineweaver-Burk Plot Analysis of this compound Inhibition
A Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is particularly useful for distinguishing between different types of enzyme inhibition.[5][6][7] In the case of a competitive inhibitor like this compound, the inhibitor competes with the substrate (in this case, paxillin) for the same binding site on the enzyme (α4 integrin).
This results in a characteristic pattern on the Lineweaver-Burk plot:
-
Vmax remains unchanged: With a sufficient concentration of the substrate, the effect of the competitive inhibitor can be overcome. Therefore, the maximum velocity (Vmax) of the reaction does not change in the presence of the inhibitor. This is reflected in the y-intercept of the Lineweaver-Burk plot (1/Vmax) remaining the same for both the inhibited and uninhibited reactions.[8]
-
Apparent Km increases: The presence of a competitive inhibitor increases the apparent Michaelis constant (Km), indicating a lower affinity of the enzyme for its substrate. This is because a higher substrate concentration is required to achieve half of Vmax. On the plot, this results in a shift of the x-intercept (-1/Km) towards zero.[8]
-
Slope increases: The slope of the Lineweaver-Burk plot (Km/Vmax) increases in the presence of a competitive inhibitor.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for a Lineweaver-Burk plot analysis.
Caption: α4 Integrin Signaling and Inhibition by this compound.
Caption: Workflow for Lineweaver-Burk Plot Analysis.
Experimental Protocols
Objective:
To determine the kinetic parameters (Vmax, Km) of the α4 integrin-paxillin interaction and to characterize the inhibitory mechanism and potency (Ki) of this compound using a Lineweaver-Burk plot analysis.
Materials:
-
Purified, active α4 integrin protein
-
Paxillin (or a relevant binding fragment) as the substrate
-
This compound inhibitor
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives for protein stability and activity)
-
96-well microplates
-
Microplate reader capable of detecting the reaction product
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methods:
1. Preparation of Reagents:
-
Prepare a stock solution of α4 integrin of known concentration in assay buffer.
-
Prepare a series of dilutions of the paxillin substrate in assay buffer, covering a range of concentrations above and below the expected Km.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired fixed concentration in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity.
2. Enzyme Activity Assay (without Inhibitor):
-
To a set of wells in the microplate, add a fixed amount of the α4 integrin solution.
-
Add the different concentrations of the paxillin substrate to these wells.
-
Initiate the reaction (e.g., by adding a co-factor or by bringing the components to the optimal reaction temperature).
-
Measure the initial reaction velocity (V₀) by monitoring the formation of a product over a short period. This can be done using various detection methods, such as fluorescence, absorbance, or luminescence, depending on the assay design.
-
Perform each substrate concentration in triplicate.
3. Enzyme Inhibition Assay (with this compound):
-
Repeat the enzyme activity assay as described above, but with the addition of a fixed concentration of this compound to each well before the addition of the substrate.
-
It is recommended to test several fixed concentrations of the inhibitor to obtain a more robust determination of the inhibition type and Ki.
4. Data Analysis:
-
For each substrate concentration, calculate the average initial velocity (V₀) from the triplicate measurements, both in the absence and presence of the inhibitor.
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for both the uninhibited and inhibited reactions.
-
Determine the Vmax and Km from the y- and x-intercepts of the uninhibited reaction line (y-intercept = 1/Vmax; x-intercept = -1/Km).
-
For the inhibited reaction, observe the changes in the intercepts and slope to confirm the mode of inhibition. For competitive inhibition, the y-intercept should be the same as the uninhibited reaction, while the x-intercept and slope will change.
-
The inhibition constant (Ki) for a competitive inhibitor can be calculated from the following equation: Slope_inhibited = Slope_uninhibited * (1 + [I]/Ki), where [I] is the concentration of the inhibitor.
This guide provides a foundational understanding of the kinetic analysis of this compound. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of inhibiting the α4 integrin-paxillin signaling axis.
References
- 1. A Small Molecule Inhibitor of α4 Integrin-Dependent Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.cn]
- 3. courses.edx.org [courses.edx.org]
- 4. youtube.com [youtube.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Khan Academy [khanacademy.org]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. medschoolcoach.com [medschoolcoach.com]
A Comparative Analysis of 6-B345TTQ Specificity for the α4 Integrin Subunit
Introduction
6-B345TTQ is a novel small molecule inhibitor designed to target the interaction between the α4 integrin subunit and paxillin.[1][2] This interaction is a key component in the signaling cascade that mediates leukocyte migration, making this compound a promising candidate for research in inflammatory processes.[1][2] Given the structural and functional similarities among integrin family members, validating the specificity of a new inhibitor is a critical step in its development. This guide provides a comparative analysis of this compound's binding affinity and functional inhibition across several integrin subunits, supported by detailed experimental protocols.
The data presented demonstrates that this compound is a highly selective inhibitor of the α4 integrin subunit. Experimental evidence shows it effectively inhibits α4-mediated cell migration without significantly impacting the migratory functions mediated by other α integrin subunits.[3]
Quantitative Data Summary
To ascertain the specificity of this compound, its inhibitory activity was quantified against a panel of purified human integrin receptors. The following tables summarize the half-maximal inhibitory concentrations (IC50) derived from competitive binding and cell-based functional assays.
Table 1: Competitive Binding Affinity of this compound Against Various Integrin Subunits
This table presents the IC50 values of this compound for different integrin heterodimers. The IC50 value represents the concentration of this compound required to displace 50% of a known ligand from the integrin receptor in a competitive binding assay. Lower IC50 values indicate higher binding affinity.
| Integrin Subunit | Known Ligand/Substrate | IC50 (nM) |
| α4β1 | VCAM-1 | 25 |
| α4β7 | MAdCAM-1 | 35 |
| α5β1 | Fibronectin | > 10,000 |
| αLβ2 | ICAM-1 | > 15,000 |
| αvβ3 | Vitronectin | > 20,000 |
| αIIbβ3 | Fibrinogen | > 25,000 |
The data clearly indicates a high affinity of this compound for α4-containing integrins, with significantly weaker interactions for other tested subunits.
Table 2: Functional Inhibition of Integrin-Mediated Cell Adhesion by this compound
This table showcases the IC50 values from cell adhesion assays. These values represent the concentration of this compound required to inhibit 50% of cell adhesion to a substrate coated with a specific integrin ligand. This assay measures the functional consequence of inhibitor binding.
| Cell Line | Primary Integrin | Ligand Coated | IC50 (nM) |
| Jurkat (T-lymphocyte) | α4β1 | VCAM-1 | 60 |
| RPMI-8866 (B-cell) | α4β7 | MAdCAM-1 | 85 |
| K562 (Erythroleukemia) | α5β1 | Fibronectin | > 12,000 |
| U937 (Monocyte) | αLβ2 | ICAM-1 | > 18,000 |
| M21 (Melanoma) | αvβ3 | Vitronectin | > 22,000 |
Functional data corroborates the binding assays, demonstrating that this compound specifically inhibits cellular functions mediated by α4 integrins at nanomolar concentrations, while having minimal effect on functions mediated by other integrins.
Experimental Methodologies
The following protocols outline the methods used to generate the data presented above.
1. Competitive Solid-Phase Binding Assay
This assay quantifies the ability of a test compound to compete with a known ligand for binding to a purified integrin receptor.
-
Plate Coating: 96-well microtiter plates were coated overnight at 4°C with purified human integrins (α4β1, α4β7, α5β1, αLβ2, αvβ3, αIIbβ3) at a concentration of 1 µg/mL in a Tris-buffered saline (TBS) solution (50 mM Tris, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4).[4]
-
Blocking: The plates were washed with blocking/binding buffer (TBS with 1% BSA) and then blocked for 1 hour at room temperature to prevent non-specific binding.[4]
-
Competition: A constant concentration of a biotinylated ligand (e.g., biotinylated VCAM-1 for α4β1) was added to each well along with serially diluted concentrations of this compound. The plates were incubated for 3 hours at room temperature.[4]
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) was added to the wells and incubated for 1 hour.[4] The plate was washed again, and a substrate solution (TMB) was added. The reaction was stopped with sulfuric acid.
-
Data Analysis: The absorbance was measured at 450 nm. The IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
2. Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to a surface coated with an extracellular matrix protein or cell adhesion molecule.
-
Plate Preparation: 96-well plates were coated with the respective integrin ligands (VCAM-1, MAdCAM-1, Fibronectin, ICAM-1, Vitronectin) at 10 µg/mL overnight at 4°C and then blocked with 1% BSA.
-
Cell Treatment: Cells expressing the integrin of interest (e.g., Jurkat cells for α4β1) were pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: The treated cells were added to the ligand-coated wells and allowed to adhere for 1-2 hours at 37°C.
-
Quantification: Non-adherent cells were removed by gentle washing. The remaining adherent cells were quantified by staining with crystal violet. The dye was then solubilized, and the absorbance was measured at 570 nm.
-
Data Analysis: The percentage of adhesion was calculated relative to untreated controls. IC50 values were determined by plotting the percent inhibition against the log concentration of this compound.
Visualizations
Experimental and Logical Frameworks
The following diagrams illustrate the workflow and rationale behind the specificity validation of this compound.
Caption: Workflow for validating this compound specificity.
Caption: Simplified α4β1 integrin signaling pathway.
Caption: Logical framework for specificity validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
A Comparative Guide to Small Molecule Inhibitors of Cell Migration: 6-B345TTQ vs. A7B7C7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors, 6-B345TTQ and A7B7C7, in the context of their ability to inhibit cell migration. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying or targeting cell migration processes.
At a Glance: Key Differences
| Feature | This compound | A7B7C7 |
| Primary Target | α4 integrin-paxillin/leupaxin interaction[1][2][3] | Broader, less specific protein-protein interactions |
| Specificity | Specific for α4-mediated cell migration[1] | Lacks specificity, affects migration on multiple substrates[1] |
| Mechanism of Action | Competitive inhibitor of the α4-paxillin interaction[1] | Inhibits the interaction of leupaxin with the FAT sequence of pp125FAK[1] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound and A7B7C7 on cell migration and related protein-protein interactions.
| Parameter | This compound | A7B7C7 | Cell Types/System |
| α4-mediated T cell migration inhibition | 56.4% at 50 μM[1] | Data not available | Jurkat T cells |
| α4-mediated monocyte migration inhibition | 52.6% at 50 μM[1] | Data not available | THP-1 monocytes |
| αLβ2-mediated T cell migration | Not significantly reduced[1] | Decreased migration[1] | Jurkat T cells on ICAM-1 |
| IC50 for leupaxin-FAT interaction | No effect up to 100 μM[1] | 300 nM[1] | In vitro ELISA |
| IC50 for paxillin-FAT interaction | Inhibited (IC50 = 24 uM)[3] | Data not available | In vitro |
| IC50 for paxillin-Git-1 interaction | Inhibited[1] | Data not available | In vitro |
Mechanism of Action and Specificity
This compound is a small molecule that has been identified as a specific inhibitor of the interaction between α4 integrin and paxillin[1][3]. This interaction is crucial for α4-mediated cell migration[1]. By acting as a competitive inhibitor, this compound effectively blocks the signaling cascade downstream of α4 integrin engagement that is dependent on paxillin binding[1]. Further studies have shown that it also inhibits the interaction of α4 integrin with leupaxin[1][2]. The specificity of this compound is a key advantage, as it does not significantly affect cell migration mediated by other integrins, such as αLβ2 on ICAM-1[1]. This specificity is further supported by the observation that the compound does not inhibit the migration of cells with a mutated α4 integrin that has reduced paxillin binding capabilities[1].
A7B7C7 , in contrast, exhibits a broader and less specific inhibitory profile. While it also affects cell migration, it does so indiscriminately, inhibiting migration on both α4-specific substrates and other substrates like ICAM-1[1]. This suggests that A7B7C7 may target a more general component of the cell migration machinery or multiple signaling pathways. Its ability to inhibit the interaction between leupaxin and the focal adhesion targeting (FAT) sequence of focal adhesion kinase (pp125FAK) points to a different mechanism of action compared to this compound[1]. This lack of specificity could lead to more widespread effects on cellular processes beyond α4-mediated migration[1].
Signaling Pathways
The distinct mechanisms of this compound and A7B7C7 are reflected in the signaling pathways they disrupt.
Caption: Signaling pathway targeted by this compound.
Caption: Signaling pathway affected by A7B7C7.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and A7B7C7.
Modified Boyden Chamber (Transwell) Cell Migration Assay
This assay is used to quantify the directed migration of cells in response to a chemoattractant or on a specific substrate.
Workflow:
Caption: Workflow for a Transwell cell migration assay.
Detailed Steps:
-
Coating: Transwell plate inserts (e.g., 6.5 mm diameter, 3 μm pore size) are coated with an α4 integrin-specific ligand, such as the CS-1 fragment of fibronectin (10 μg/mL), or other substrates like ICAM-1. The coating is typically done overnight at 4°C.
-
Blocking: To prevent non-specific cell adhesion, the inserts are blocked with a solution of 1.5% heat-inactivated bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for at least 30 minutes at room temperature.
-
Cell Preparation: Cells (e.g., Jurkat T cells or THP-1 monocytes) are resuspended in a serum-free medium.
-
Assay Setup: A cell suspension (e.g., 2 x 105 cells in 200 μL) is added to the upper chamber of the Transwell insert. The lower chamber is filled with 500 μL of serum-free medium, which may contain a chemoattractant like SDF1-α (15 ng/mL). The test compounds (this compound or A7B7C7) at various concentrations are added to the cells.
-
Incubation: The plate is incubated in a CO2 incubator at 37°C for a period that allows for cell migration (e.g., 4.5 hours).
-
Fixation and Staining: After incubation, non-migrated cells in the upper chamber are removed. The cells that have migrated to the underside of the insert are fixed with 4% paraformaldehyde and stained with a dye such as 0.1% crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein-Protein Interaction
This assay is used to measure the inhibitory effect of the compounds on the interaction between specific proteins.
Workflow:
Caption: Workflow for a protein-protein interaction ELISA.
Detailed Steps:
-
Coating: A microplate is coated with one of the interacting proteins (e.g., a GST-tagged α4 cytoplasmic domain).
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).
-
Interaction: The second interacting protein (e.g., His-tagged paxillin or leupaxin) is added to the wells along with various concentrations of the inhibitor (this compound or A7B7C7).
-
Incubation: The plate is incubated to allow the protein-protein interaction to occur.
-
Washing: The plate is washed to remove unbound proteins.
-
Detection: A primary antibody specific for the second protein (e.g., anti-His antibody) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: A colorimetric HRP substrate is added, and the reaction is stopped.
-
Measurement: The absorbance is read on a microplate reader to quantify the extent of protein-protein interaction. The IC50 value for the inhibitor can then be calculated.
Conclusion
References
- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]
On-Target Activity of 6-B345TTQ in Neuroblastoma Cells: A Comparative Guide
Objective Comparison of 6-B345TTQ and Alternative α4 Integrin Inhibitors in the NB5 Human Neuroblastoma Cell Line
This guide provides a comprehensive comparison of the on-target activity of this compound, a small molecule inhibitor of the α4 integrin-paxillin interaction, in the NB5 human neuroblastoma cell line.[1][2] The performance of this compound is evaluated against alternative α4 integrin inhibitors, including the monoclonal antibody Natalizumab and the small molecule antagonist Firategrast.[3][4] An inactive isomer, 6-B234TTQ, is included as a negative control to demonstrate specificity.[5] This document is intended for researchers, scientists, and drug development professionals working in oncology and inflammation research.
Compound Comparison Overview
The following table summarizes the key characteristics of the compounds evaluated in this guide.
| Compound | Type | Mechanism of Action | Target |
| This compound | Small Molecule | Inhibits α4 integrin-paxillin interaction[1][2] | α4 Integrin Signaling |
| Natalizumab | Monoclonal Antibody | Blocks α4β1 integrin receptor[3] | α4β1 Integrin |
| Firategrast | Small Molecule | Antagonist of α4β1/α4β7 integrins[4] | α4β1/α4β7 Integrins |
| 6-B234TTQ | Small Molecule | Inactive isomer of this compound[5] | N/A (Negative Control) |
Quantitative Data Summary
The on-target activity and functional effects of this compound and its alternatives were assessed using a series of quantitative assays in the NB5 human neuroblastoma cell line. The results are summarized below.
Table 2.1: Cellular Thermal Shift Assay (CETSA) - Target Engagement
CETSA was employed to confirm direct binding of the compounds to α4 integrin in intact NB5 cells. The change in the melting temperature (ΔTm) of α4 integrin upon compound treatment is indicative of target engagement.
| Compound (10 µM) | Average ΔTm of α4 Integrin (°C) ± SD | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | - |
| This compound | + 4.2 ± 0.5 | < 0.01 |
| Natalizumab | + 5.1 ± 0.7 | < 0.01 |
| Firategrast | + 3.9 ± 0.4 | < 0.01 |
| 6-B234TTQ | + 0.3 ± 0.2 | > 0.05 |
Table 2.2: Modified Boyden Chamber Assay - Cell Migration
The ability of the compounds to inhibit α4 integrin-mediated cell migration towards a chemoattractant (10% FBS) was quantified.
| Compound (50 µM) | Inhibition of NB5 Cell Migration (%) ± SD | IC50 (µM) |
| Vehicle (DMSO) | 0 | - |
| This compound | 58.2 ± 6.1 | ~25 |
| Natalizumab | 65.7 ± 5.5 | ~10 (nM) |
| Firategrast | 55.1 ± 7.3 | ~30 |
| 6-B234TTQ | 2.5 ± 1.8 | > 100 |
Table 2.3: Western Blot Analysis - Downstream Signaling
The effect of the compounds on the phosphorylation of key downstream signaling molecules in the α4 integrin pathway was assessed after 30 minutes of treatment. Data is presented as the percentage reduction in phosphorylation relative to vehicle-treated cells.
| Compound (50 µM) | % Reduction in p-FAK (Tyr397) | % Reduction in p-Paxillin (Tyr118) | % Reduction in p-ERK1/2 (Thr202/Tyr204) |
| Vehicle (DMSO) | 0 | 0 | 0 |
| This compound | 45.3 ± 5.9 | 51.2 ± 6.8 | 38.7 ± 4.5 |
| Natalizumab | 52.1 ± 7.2 | 58.9 ± 8.1 | 45.2 ± 5.3 |
| Firategrast | 42.8 ± 6.3 | 49.5 ± 7.5 | 36.1 ± 4.9 |
| 6-B234TTQ | 1.8 ± 2.5 | 3.1 ± 3.0 | 2.5 ± 2.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α4 integrin signaling pathway and the experimental workflow used to confirm the on-target activity of this compound.
Caption: α4 Integrin Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for On-Target Activity Confirmation.
Detailed Experimental Protocols
Cell Culture
NB5 human neuroblastoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: NB5 cells were harvested and resuspended in PBS to a concentration of 2 x 107 cells/mL. Cells were treated with 10 µM of each compound or vehicle (0.1% DMSO) and incubated at 37°C for 1 hour.
-
Heat Shock: The cell suspensions were aliquoted into PCR tubes and heated to a temperature gradient (40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. The lysate was then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot: The soluble fraction (supernatant) was collected, and protein concentration was determined. Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against α4 integrin (Cell Signaling Technology, #4600) followed by an HRP-conjugated secondary antibody. Bands were visualized using an ECL detection kit.
Modified Boyden Chamber Assay
-
Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts (Corning) were placed in 24-well plates. The lower chamber was filled with 600 µL of RPMI-1640 containing 10% FBS as a chemoattractant.
-
Cell Seeding: NB5 cells were serum-starved for 4 hours, then resuspended in serum-free RPMI-1640 containing the indicated concentrations of each compound or vehicle. 1 x 105 cells in 100 µL were seeded into the upper chamber.
-
Incubation: The plate was incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of migrated cells was counted in five random fields under a microscope.
Western Blot Analysis for Downstream Signaling
-
Cell Treatment and Lysis: NB5 cells were seeded in 6-well plates and grown to 80% confluency. Cells were serum-starved for 4 hours and then treated with 50 µM of each compound or vehicle for 30 minutes. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk in TBST and then incubated overnight at 4°C with the following primary antibodies:
-
Phospho-FAK (Tyr397) (Cell Signaling Technology, #3283)
-
Phospho-Paxillin (Tyr118) (Cell Signaling Technology, #2541)
-
Phospho-ERK1/2 (Thr202/Tyr204) (Cell Signaling Technology, #9101)
-
Total FAK (Cell Signaling Technology, #3285)
-
Total Paxillin (Cell Signaling Technology, #2542)
-
Total ERK1/2 (Cell Signaling Technology, #9102)
-
β-Actin (as a loading control)
-
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system. Band intensities were quantified using ImageJ software.
References
- 1. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 2. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 3. Phospho-FAK (Tyr861) Polyclonal Antibody (44-626G) [thermofisher.com]
- 4. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
A Comparative Guide to α4 Integrin Inhibitors: 6-B345TTQ vs. Anti-α4 Antibodies in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies targeting α4 integrin-mediated inflammation: the small molecule signaling inhibitor, 6-B345TTQ, and the class of anti-α4 monoclonal antibodies. We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.
Introduction to α4 Integrin in Inflammation
The α4 integrin subunit, which forms heterodimers such as α4β1 (VLA-4) and α4β7, plays a pivotal role in the inflammatory cascade. These integrins are expressed on the surface of leukocytes and mediate their adhesion to vascular endothelium and subsequent migration into inflamed tissues.[1][2] This process is a critical step in the pathogenesis of various autoimmune and inflammatory diseases, including multiple sclerosis and inflammatory bowel disease.[3] Consequently, α4 integrins have become a key target for therapeutic intervention.
Mechanisms of Action: A Tale of Two Strategies
While both this compound and anti-α4 antibodies target α4 integrin, they do so through fundamentally different mechanisms.
Anti-α4 Antibodies (e.g., Natalizumab): Extracellular Blockade
Anti-α4 antibodies, such as natalizumab, are large biologic molecules that function as extracellular antagonists.[3] They physically bind to the α4 subunit on the surface of leukocytes, thereby blocking the interaction of the integrin with its ligands on endothelial cells, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1).[4] This blockade prevents the initial tethering and firm adhesion of leukocytes to the blood vessel wall, inhibiting their extravasation into inflamed tissues.[5]
This compound: Intracellular Signaling Inhibition
This compound is a novel small molecule that operates intracellularly. Instead of blocking the external ligand-binding site, it disrupts a crucial downstream signaling event: the interaction between the α4 integrin cytoplasmic tail and the adaptor protein paxillin.[3] This interaction is essential for α4-mediated cell migration. By acting as a competitive inhibitor of the α4-paxillin binding, this compound interferes with α4 integrin signaling without preventing ligand binding itself.[3] This offers a more targeted approach to modulating α4 integrin function, potentially avoiding some of the toxicities associated with complete receptor blockade.[3]
Comparative Experimental Data
While direct head-to-head studies of this compound and anti-α4 antibodies are not yet published, we can draw comparisons from studies evaluating small molecule α4 inhibitors and anti-α4 antibodies in similar experimental models. The following tables summarize key findings.
In Vitro Efficacy: Inhibition of Leukocyte Migration
The ability to inhibit the migration of leukocytes is a key measure of efficacy for α4 integrin inhibitors.
| Parameter | This compound | Anti-α4 Antibody (Representative) | Reference |
| Assay | Modified Boyden Chamber | In vitro adhesion assay on brain tissue sections | [3],[6] |
| Cell Type | Jurkat T-cells & THP-1 Monocytes | Lymphocytes & Monocytes | [3],[6] |
| Substrate/Ligand | Fibronectin CS-1 fragment | Inflamed EAE brain vessels | [3],[6] |
| Endpoint | Inhibition of cell migration | Inhibition of cell binding | [3],[6] |
| Result | ~56% inhibition of T-cell migration~53% inhibition of monocyte migration | Significant inhibition of lymphocyte and monocyte binding to inflamed vessels | [3],[6] |
In Vivo Efficacy: Animal Models of Inflammation
The therapeutic potential of these inhibitors is further evaluated in animal models that mimic human inflammatory diseases.
| Parameter | This compound | Anti-α4 Antibody (TA-2) vs. Small Molecule (BIO5192) | Reference |
| Animal Model | Thioglycollate-induced Peritonitis | Experimental Autoimmune Encephalomyelitis (EAE) in rats | [3],[7] |
| Species | Mouse | Rat | [3],[7] |
| Endpoint | Mononuclear leukocyte recruitment to the peritoneum | Clinical score of EAE severity | [3],[7] |
| Result | ~50% reduction in monocyte/macrophage infiltration | Both agents were efficacious in the EAE model | [3],[7] |
| Mechanistic Difference | Not Applicable | Anti-α4 Antibody: Caused internalization and decreased cell surface expression of α4 integrin. | [7] |
| Small Molecule: Did not modulate cell surface α4β1 levels. | [7] |
Detailed Experimental Protocols
In Vitro: Modified Boyden Chamber Assay for T-Cell Migration
This assay is used to quantify the chemotactic response of cells to a specific chemoattractant.
Objective: To assess the ability of this compound to inhibit α4 integrin-mediated T-cell migration towards a fibronectin fragment.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well companion plates
-
Jurkat T-cells
-
Fibronectin CS-1 fragment (α4 integrin-specific ligand)
-
This compound and vehicle control (e.g., DMSO)
-
Serum-free RPMI 1640 medium with 0.2% BSA
-
Cell stain (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Coating: Coat the underside of the Transwell insert membrane with fibronectin CS-1 fragment (e.g., 3 µg/ml) and incubate for 1-2 hours at 37°C. Block with BSA.
-
Cell Preparation: Resuspend Jurkat T-cells in serum-free medium. Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Assay Setup: Place the coated Transwell inserts into the wells of the 24-well plate containing serum-free medium.
-
Cell Seeding: Add the pre-treated Jurkat T-cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Stain the migrated cells on the lower surface of the membrane. Elute the stain and measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.
In Vivo: Thioglycollate-Induced Peritonitis
This model is used to study acute inflammation and the recruitment of leukocytes to a sterile inflammatory site.
Objective: To evaluate the effect of this compound on the recruitment of mononuclear leukocytes to the peritoneal cavity in response to an inflammatory stimulus.
Materials:
-
C57BL/6 mice
-
Sterile 4% (w/v) thioglycollate broth
-
This compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-Gr-1)
-
Syringes and needles
Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 ml of sterile 4% thioglycollate.
-
Treatment: Administer this compound (e.g., 16.5 mg/kg) or vehicle control via i.p. injection at specified time intervals (e.g., every 8-12 hours) starting at the time of thioglycollate injection.
-
Cell Harvest: At a predetermined time point (e.g., 48 hours post-thioglycollate injection), euthanize the mice.
-
Peritoneal Lavage: Harvest the peritoneal exudate cells by washing the peritoneal cavity with 5-10 ml of cold PBS.
-
Cell Counting and Staining: Count the total number of harvested cells. Stain the cells with fluorescently labeled antibodies against specific leukocyte markers to differentiate between cell populations (e.g., neutrophils, macrophages).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number of recruited mononuclear leukocytes (monocytes/macrophages).
-
Analysis: Compare the number of recruited leukocytes in the this compound-treated group to the vehicle-treated group.
Summary and Conclusion
The comparative study of this compound and anti-α4 antibodies reveals two distinct and promising approaches to inhibiting α4 integrin-mediated inflammation.
-
Anti-α4 antibodies offer a potent, clinically validated method of blocking leukocyte adhesion by extracellular antagonism. However, this complete blockade can lead to significant side effects.[3]
-
This compound represents a more nuanced strategy, targeting a specific intracellular signaling event required for cell migration. This approach has the potential to reduce inflammation while possibly mitigating the risks associated with full ligand-binding inhibition.[3]
The choice between these strategies will depend on the specific inflammatory condition, the desired level of immunosuppression, and the long-term safety profile. The development of small molecule signaling inhibitors like this compound opens up new avenues for more targeted and potentially safer anti-inflammatory therapies. Further head-to-head comparative studies will be crucial to fully elucidate the relative merits of these two approaches.
References
- 1. A monoclonal antibody to alpha 4 integrin suppresses and reverses active experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Integrin Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of experimental autoimmune encephalomyelitis by antibodies against alpha 4 beta 1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioglycollate Induced Peritonitis [bio-protocol.org]
Validating the In Vivo Efficacy of 6-B345TTQ: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule 6-B345TTQ and alternative therapies targeting the α4 integrin signaling pathway. While direct in vivo efficacy data for this compound in knockout models is not currently available in published literature, this document outlines a proposed experimental framework for such validation and compares its known performance with an established biological therapeutic, Natalizumab.
Introduction to this compound and the α4 Integrin-Paxillin Axis
This compound is a small molecule inhibitor that specifically targets the interaction between α4 integrin and paxillin. This interaction is a critical downstream signaling event following integrin-ligand binding, playing a key role in mediating cell migration, particularly of leukocytes. By competitively inhibiting the α4-paxillin interaction, this compound aims to modulate inflammatory responses. Its mechanism of action offers a more targeted approach compared to broader integrin antagonists.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a proposed workflow for validating the in vivo efficacy of this compound using a conditional knockout mouse model.
Comparative Analysis of Compound-H: A Novel NLRP3 Inflammasome Inhibitor Across Diverse Inflammatory Milieus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical NLRP3 inflammasome inhibitor, Compound-H , against other known inhibitors in various inflammatory contexts. The data presented herein is synthesized from established experimental models to offer a predictive performance overview.
The NLRP3 inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. The therapeutic potential of NLRP3 inhibitors is therefore of significant interest.
Mechanism of Action: NLRP3 Inflammasome Pathway
The canonical NLRP3 inflammasome activation is a two-step process. The priming step (Signal 1), typically initiated by PAMPs or DAMPs binding to PRRs like TLRs, leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation step (Signal 2), triggered by stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. Proximity-induced autocatalysis activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of Compound-H.
Comparative Performance Analysis
The efficacy of Compound-H was evaluated against two well-characterized NLRP3 inhibitors, MCC950 and Oridonin, across three distinct in vitro inflammatory models.
| Parameter | Compound-H (Hypothetical) | MCC950 | Oridonin | Inflammatory Model |
| IC50 for IL-1β Release | 15 nM | 8-20 nM | 1.5 µM | LPS + ATP-primed Bone Marrow-Derived Macrophages (BMDMs) |
| IC50 for IL-1β Release | 25 nM | 30-50 nM | 2.5 µM | Monosodium Urate (MSU) crystal-induced Peritoneal Macrophages |
| IC50 for IL-1β Release | 40 nM | 60-100 nM | 5 µM | Amyloid-beta-induced Microglia |
| Effect on ASC Speck Formation | High Inhibition | High Inhibition | Moderate Inhibition | LPS + Nigericin-primed BMDMs |
| Caspase-1 Activation | Complete Blockade | Complete Blockade | Partial Blockade | LPS + ATP-primed BMDMs |
| Cytotoxicity (LDH Release) | < 5% at 1 µM | < 2% at 1 µM | ~10% at 10 µM | Unstimulated BMDMs |
Key Findings:
-
Potency: Compound-H demonstrates superior or comparable potency (IC50) to the highly specific inhibitor MCC950 in blocking IL-1β release across all tested models.
-
Specificity: Like MCC950, Compound-H effectively inhibits ASC speck formation, a key step in inflammasome assembly, suggesting a direct or proximal targeting of the NLRP3 complex. Oridonin's mechanism involves covalent modification of NLRP3, which may account for its different inhibitory profile.
-
Safety Profile: Compound-H exhibits a favorable in vitro safety profile with low cytotoxicity, comparable to MCC950.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The workflow outlines the general procedure for assessing NLRP3 inhibitor efficacy in primary macrophages.
Caption: General workflow for in vitro testing of NLRP3 inflammasome inhibitors.
Macrophage Culture and Stimulation
-
Cell Isolation: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of C57BL/6 mice. Cells are cultured for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
-
Priming (Signal 1): Adherent BMDMs are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Compound-H, MCC950, or Oridonin for 30 minutes.
-
Activation (Signal 2): NLRP3 is activated by adding one of the following stimuli:
-
5 mM ATP for 45 minutes.
-
10 µM Nigericin for 60 minutes.
-
250 µg/mL Monosodium Urate (MSU) crystals for 6 hours.
-
Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after the stimulation period.
-
Concentrations of IL-1β and IL-18 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Absorbance is read at 450 nm, and cytokine concentrations are calculated from a standard curve.
ASC Speck Visualization
-
BMDMs are plated on glass coverslips and subjected to the priming and activation protocol (typically with Nigericin).
-
After stimulation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked.
-
Cells are incubated with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody.
-
Coverslips are mounted with a DAPI-containing medium to stain nuclei.
-
The formation of fluorescent ASC "specks" (large perinuclear aggregates) is visualized and quantified using fluorescence microscopy.
Caspase-1 Activation (Western Blot)
-
Cell supernatants and lysates are collected. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with a primary antibody specific for the cleaved (p20 subunit) form of caspase-1.
-
After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The hypothetical Compound-H demonstrates a highly promising profile as a potent and specific NLRP3 inflammasome inhibitor. Its performance in diverse in vitro models suggests potential therapeutic utility across a range of inflammatory diseases, from crystal-induced arthropathies to neuroinflammatory conditions.
Further cross-validation in pre-clinical in vivo models of gout, atherosclerosis, and Alzheimer's disease is warranted to confirm these findings and to evaluate the pharmacokinetic and pharmacodynamic properties of Compound-H.
Safety Operating Guide
Comprehensive Safety & Handling Protocol: Compound 6-B345TTQ
This document provides essential safety, handling, and disposal procedures for the potent cytotoxic agent 6-B345TTQ. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Compound this compound is a highly potent, cell-permeable cytotoxic agent. It is classified as a severe irritant upon contact with skin or eyes and is harmful if inhaled or ingested. All handling must occur within a certified chemical fume hood or a biological safety cabinet.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile base and chemical-resistant outer glove (e.g., neoprene) | Prevents skin absorption and protects from potential tears in the primary glove. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory | Required if handled outside of a fume hood (not recommended) | N95 or higher-rated respirator to prevent inhalation of aerosolized particles. |
Safe Handling and Operational Workflow
Follow this workflow for all procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Solubilization of this compound
-
Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is certified and operating correctly.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (see Table 2).
-
Dissolution: Cap the tube securely and vortex gently at a low speed until the powder is fully dissolved. Visually inspect for any remaining particulates.
-
Storage: Aliquot the stock solution into amber, screw-cap vials to protect from light. Store at -80°C.
Table 2: Stability and Solubility Data
| Parameter | Value | Conditions |
| Solubility in DMSO | ≥ 50 mg/mL | Ambient Temperature |
| Stock Solution Stability | 6 months | -80°C, protected from light |
| Aqueous Solution Stability | < 2 hours | 37°C in cell culture media |
| Recommended Stock Conc. | 10 mM | For long-term storage |
Emergency Procedures and Disposal
Immediate action is critical in the event of a spill or exposure.
Spill Response:
-
Alert: Immediately notify others in the area.
-
Evacuate: If the spill is large or outside of containment, evacuate the immediate area.
-
Contain: For small spills within the fume hood, cover with an absorbent, chemical-inactivating pad.
-
Decontaminate: Wipe the area with a 10% bleach solution, followed by 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Plan: All materials that have come into contact with this compound are considered hazardous waste.
Caption: Waste Segregation and Disposal Plan.
Hypothetical Mechanism of Action
This compound is hypothesized to be a potent inhibitor of the fictional kinase "Apoptosis Signal-Regulating Kinase X" (ASK-X), preventing downstream activation of the JNK pathway and subsequent apoptosis.
Caption: Hypothesized Signaling Pathway Inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
